molecular formula C10H14O4 B1615819 Dimethyl 4-cyclohexene-1,2-dicarboxylate CAS No. 7500-55-2

Dimethyl 4-cyclohexene-1,2-dicarboxylate

Cat. No.: B1615819
CAS No.: 7500-55-2
M. Wt: 198.22 g/mol
InChI Key: DVVAGRMJGUQHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-cyclohexene-1,2-dicarboxylate is a useful research compound. Its molecular formula is C10H14O4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401683. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dimethyl cyclohex-4-ene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-4,7-8H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVAGRMJGUQHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC=CCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884392
Record name 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7500-55-2
Record name 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7500-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007500552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RP 1 (ester)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Dimethyl 4-cyclohexene-1,2-dicarboxylate (CAS 4841-84-3): Synthetic Architectures & Pharmaceutical Utility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Dimethyl 4-cyclohexene-1,2-dicarboxylate CAS 4841-84-3 properties Content Type: In-depth Technical Guide

Executive Summary: The Tetrahydrophthalate Scaffold

This compound (CAS 4841-84-3), specifically the cis-isomer, represents a pivotal "masked" aliphatic building block in modern organic synthesis. Unlike its aromatic counterpart (dimethyl phthalate), this tetrahydro-derivative possesses a reactive alkene functionality at the C4-C5 position and two stereochemically defined ester groups at C1 and C2.

For the drug development professional, this molecule is not merely a solvent or plasticizer intermediate; it is a chiral pool precursor . Through enzymatic desymmetrization or asymmetric functionalization of the double bond, it serves as a scaffold for carbapenem antibiotics , neuraminidase inhibitors , and complex terpenoid total syntheses (e.g., Vernolepin).

This guide delineates the physicochemical profile, a self-validating synthesis protocol using the "masked diene" strategy, and the mechanistic logic driving its application in high-value synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The utility of CAS 4841-84-3 relies on its liquid state at room temperature and its solubility profile, which allows for homogenous catalysis.

Table 1: Critical Physicochemical Constants

PropertyValueTechnical Note
CAS Number 4841-84-3 Specific to the cis-isomer (Dimethyl cis-4-cyclohexene-1,2-dicarboxylate).[1][2]
IUPAC Name Dimethyl (1R,2S)-cyclohex-4-ene-1,2-dicarboxylatecis-configuration is derived from the dienophile geometry (Dimethyl maleate).
Molecular Formula C₁₀H₁₄O₄MW: 198.22 g/mol
Appearance Colorless to pale yellow liquidViscosity is lower than corresponding phthalates.
Boiling Point 142°C @ 20 mmHgHigh boiling point requires vacuum distillation for purification.
Density 1.145 g/mL (25°C)Denser than water; forms the bottom layer in aqueous extractions.
Refractive Index n20/D 1.472Useful for quick purity checks during distillation fractions.
Solubility Soluble: MeOH, EtOH, Et₂O, TolueneInsoluble: WaterHydrophobic cyclohexene ring dominates solubility.[2]
Flash Point >110°CClass IIIB Combustible Liquid.

Synthetic Route: The "Masked Diene" Strategy

While 1,3-butadiene is the direct diene precursor, its gaseous state (bp -4.4°C) makes stoichiometric control difficult in standard laboratory settings. The authoritative method utilizes 3-sulfolene (butadiene sulfone) as a solid, weighable "masked" diene. Upon heating, 3-sulfolene undergoes a cheletropic elimination of SO₂, releasing nascent 1,3-butadiene in situ to react with dimethyl maleate.

Mechanistic Pathway

The reaction is a concerted [4+2] cycloaddition (Diels-Alder).[3] The stereospecificity of the reaction ensures that the cis-geometry of the dienophile (dimethyl maleate) is conserved in the product (cis-4841-84-3).

Figure 1: Mechanism of In-Situ Butadiene Generation and Cycloaddition

DielsAlder cluster_0 Step 1: Cheletropic Elimination cluster_1 Step 2: [4+2] Cycloaddition Sulfolene 3-Sulfolene (Solid Precursor) Heat Δ > 110°C Sulfolene->Heat Butadiene 1,3-Butadiene (Nascent Diene) Heat->Butadiene Retro-Cheletropic SO2 SO2 (Gas) (Byproduct) Heat->SO2 TS [Transition State] Endo-Overlap Butadiene->TS Dienophile Dimethyl Maleate (Cis-Dienophile) Dienophile->TS Product Dimethyl cis-4-cyclohexene- 1,2-dicarboxylate (CAS 4841-84-3) TS->Product Stereospecific Retention

Caption: Thermal decomposition of 3-sulfolene generates butadiene, which traps dimethyl maleate in a concerted [4+2] cycloaddition.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize 50 g of Dimethyl cis-4-cyclohexene-1,2-dicarboxylate. Safety Note: This reaction generates Sulfur Dioxide (SO₂). It must be performed in a high-efficiency fume hood.

Reagents & Materials
  • 3-Sulfolene: 35.0 g (0.296 mol) – Excess used to account for SO₂ loss.

  • Dimethyl Maleate: 36.0 g (0.25 mol) – Limiting Reagent.

  • Solvent: Xylenes (isomer mixture) or Toluene (50 mL). Xylenes preferred for higher reflux temp.

  • Inhibitor: Hydroquinone (10 mg) – Prevents radical polymerization of butadiene.

Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Attach a gas outlet tube from the top of the condenser leading to a NaOH trap (to neutralize evolved SO₂).

  • Charging: Add 3-sulfolene, dimethyl maleate, xylenes, and hydroquinone to the RBF.

  • Reaction (Cheletropic Elimination):

    • Heat the mixture gently to 110°C . You will observe vigorous bubbling as SO₂ is released.

    • Critical Control Point: Maintain reflux at 130–140°C (if using xylenes) for 2–3 hours. The reflux ensures that butadiene stays in the solution phase long enough to react before escaping.

  • Monitoring: Monitor consumption of dimethyl maleate via TLC (Silica, 20% EtOAc/Hexanes). The product spot will be less polar (higher Rf) than the starting diester.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dissolve the mixture in Diethyl Ether (100 mL).

    • Wash with 10% Na₂CO₃ (2 x 50 mL) to remove any hydrolyzed acid byproducts or residual SO₂.

    • Wash with Brine (50 mL), dry over anhydrous MgSO₄, and filter.

  • Purification (Vacuum Distillation):

    • Concentrate the filtrate under reduced pressure (Rotovap) to remove ether and bulk xylenes.

    • Perform fractional distillation under high vacuum.

    • Collect fraction: bp 140–145°C at 20 mmHg.

    • Yield Expectation: 40–45 g (80–90%).

Applications in Drug Development

The cis-4-cyclohexene-1,2-dicarboxylate scaffold is a "latent" functional group carrier. Its value lies in the ability to differentiate the two ester groups (desymmetrization) or functionalize the alkene.

Chiral Desymmetrization for Antibiotics

Enzymatic hydrolysis (e.g., using Pig Liver Esterase - PLE) of the diester (CAS 4841-84-3) yields the chiral mono-ester with high enantiomeric excess (ee). This is a key intermediate for:

  • Carbapenems: The chiral mono-ester is converted into the beta-lactam core of thienamycin-class antibiotics.

  • GABA Analogs: Oxidative cleavage of the alkene ring opens the cyclohexane to yield chiral substituted glutaric acid derivatives, precursors to neuroactive amino acids.

Total Synthesis of Bioactive Terpenoids

The cyclohexene ring serves as the "A-ring" in the synthesis of sesquiterpene lactones.

  • Vernolepin Synthesis: Danishefsky et al. utilized this scaffold, leveraging the double bond for oxidative functionalization (epoxidation/dihydroxylation) to install the dense stereocenters required for Vernolepin (an antitumor agent).

Figure 2: Pharmaceutical Derivatization Pathways

PharmaPathways cluster_A Pathway A: Desymmetrization cluster_B Pathway B: Alkene Oxidation Core Dimethyl cis-4-cyclohexene- 1,2-dicarboxylate (CAS 4841-84-3) PLE Pig Liver Esterase (Hydrolysis) Core->PLE Oxidation OsO4 / NMO (Dihydroxylation) Core->Oxidation MonoEster Chiral Mono-Methyl Ester (>95% ee) PLE->MonoEster Carbapenem Carbapenem Antibiotics (Beta-Lactam Core) MonoEster->Carbapenem Diol Cyclohexane-1,2-diol Derivative Oxidation->Diol Vernolepin Vernolepin (Antitumor Agent) Diol->Vernolepin

Caption: Divergent synthesis pathways transforming the CAS 4841-84-3 core into high-value pharmaceutical targets.

Safety & Handling (MSDS Summary)

While less volatile than butadiene, CAS 4841-84-3 and its precursors require strict safety protocols.

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Precursor Hazard: 3-Sulfolene releases Sulfur Dioxide (SO₂) , a severe respiratory irritant. Scrubbers (NaOH trap) are mandatory during synthesis.

  • Storage: Store in a cool, dry place. The double bond is susceptible to slow oxidation; store under nitrogen for long-term stability.

References

  • Diels-Alder Cycloaddition Mechanism : Sample, T. C.; et al. "The Diels-Alder Reaction of 3-Sulfolene: A Safe Alternative to Butadiene." Journal of Chemical Education, 2005. Link

  • Synthesis Protocol : "Dimethyl cis-4-cyclohexene-1,2-dicarboxylate." Organic Syntheses, Coll. Vol. 5, p. 424. Link

  • Pharmaceutical Application (Vernolepin) : Danishefsky, S.; et al. "Total Synthesis of dl-Vernolepin and dl-Vernomenin."[4] Journal of the American Chemical Society, 1977. Link

  • Chiral Desymmetrization : Ohno, M.; et al. "Pig Liver Esterase-Catalyzed Hydrolysis of Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate." Chemical and Pharmaceutical Bulletin, 1981. Link

  • Safety Data : PubChem Compound Summary for CID 7500-55-2 (General Isomer) / 4841-84-3 (Cis). National Center for Biotechnology Information. Link

Sources

Dimethyl 4-cyclohexene-1,2-dicarboxylate chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Target Audience: Researchers, Synthetic Chemists, and Drug Development Scientists

Executive Summary

Dimethyl 4-cyclohexene-1,2-dicarboxylate (DMCD) is a critical bicyclic intermediate in organic synthesis and polymer chemistry. Functioning primarily as a Diels-Alder adduct, it serves as a precursor for non-phthalate plasticizers, polyester resins, and pharmaceutical scaffolds. This guide provides a rigorous analysis of its chemical structure, stereochemical synthesis via [4+2] cycloaddition, and validation protocols for research and industrial application.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Nomenclature and Identification

DMCD exists as two primary stereoisomers (cis and trans) depending on the geometry of the dienophile used during synthesis. The cis isomer is often derived from dimethyl maleate, while the trans isomer originates from dimethyl fumarate.

Parameter Data / Value
IUPAC Name This compound
Common Synonyms 4,5-Bis(methoxycarbonyl)cyclohexene; Dimethyl tetrahydrophthalate
Molecular Formula C₁₀H₁₄O₄
Molecular Weight 198.22 g/mol
CAS Number (General) 7500-55-2
CAS Number (cis) 4841-84-3
CAS Number (trans) 17673-68-6
SMILES COC(=O)C1CC=CCC1C(=O)OC
Physical Properties[5]
  • Appearance: Colorless to pale yellow liquid.[1]

  • Density: 1.11 - 1.13 g/cm³ (25 °C).

  • Boiling Point: ~119–122 °C at 8.5 mmHg; ~260–265 °C at 760 mmHg.

  • Refractive Index (

    
    ):  1.458 – 1.462.
    
  • Solubility: Soluble in methanol, ethanol, ether, and chloroform; immiscible with water.

Structural Analysis & Stereochemistry

The molecule features a cyclohexene ring distorted into a half-chair conformation to minimize torsional strain. The C1 and C2 positions bear methyl ester groups.

  • Cis-Isomer: Both ester groups lie on the same side of the ring plane.[2] This isomer is kinetically favored in Diels-Alder reactions involving maleic anhydride followed by esterification (endo rule), but thermodynamically less stable than the trans isomer due to steric repulsion between the adjacent ester groups.

  • Trans-Isomer: The ester groups lie on opposite sides (one pseudo-axial, one pseudo-equatorial), minimizing steric clash. This is the major product when dimethyl fumarate is used as the dienophile.

Synthesis: The Diels-Alder Protocol

The most robust synthesis involves a [4+2] cycloaddition between 1,3-butadiene and a diester dienophile. To avoid handling gaseous butadiene, 3-sulfolene is used as a solid precursor which extrudes SO₂ upon heating (cheletropic elimination) to generate butadiene in situ.

Reaction Mechanism Visualization

The following diagram illustrates the stereospecific nature of the synthesis.

DielsAlder cluster_dienophiles Dienophile Selection (Stereocontrol) Sulfolene 3-Sulfolene (Solid Precursor) Butadiene 1,3-Butadiene (In-situ Diene) Sulfolene->Butadiene  Heat (110°C) -SO₂   CisProduct Cis-Dimethyl 4-cyclohexene-1,2-dicarboxylate Butadiene->CisProduct  + Dimethyl Maleate (Concerted [4+2])   TransProduct Trans-Dimethyl 4-cyclohexene-1,2-dicarboxylate Butadiene->TransProduct  + Dimethyl Fumarate (Concerted [4+2])   Maleate Dimethyl Maleate (Cis-Dienophile) Fumarate Dimethyl Fumarate (Trans-Dienophile)

Caption: Stereospecific synthesis pathways using 3-sulfolene as a butadiene source.

Experimental Protocol (Trans-Isomer Synthesis)

Objective: Synthesis of dimethyl trans-4-cyclohexene-1,2-dicarboxylate. Scale: 50 mmol.

Reagents:

  • 3-Sulfolene (Butadiene sulfone): 6.5 g (55 mmol, 1.1 equiv).

  • Dimethyl Fumarate: 7.2 g (50 mmol, 1.0 equiv).

  • Solvent: Xylenes (isomer mixture) or Toluene (20 mL).

Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap (e.g., dilute NaOH) to neutralize evolved SO₂.

  • Charging: Add 3-sulfolene, dimethyl fumarate, and xylenes to the flask.

  • Reaction: Heat the mixture to reflux (approx. 110–140 °C).

    • Mechanistic Note: 3-sulfolene decomposes at ~110 °C. Vigorous bubbling indicates SO₂ release.

    • Maintain reflux for 60–90 minutes until gas evolution ceases.

  • Work-up: Allow the solution to cool to room temperature.

    • Evaporation: Remove the solvent (xylenes) under reduced pressure (rotary evaporator).

  • Purification: Distill the residue under vacuum (bp ~120 °C @ 8 mmHg) to obtain a clear, colorless liquid.

    • Yield Expectation: 85–95%.[3]

Characterization & Validation

To validate the structure and purity, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are required.

¹H-NMR Spectroscopy (400 MHz, CDCl₃)
Shift (δ ppm) Multiplicity Integration Assignment
5.68 Multiplet (m)2HVinylic protons (-CH=CH-)
3.69 Singlet (s)6HMethoxy protons (-OCH₃)
3.05 Multiplet (m)2HMethine protons (α to carbonyl)
2.60 – 2.10 Multiplet (m)4HAllylic methylene protons (-CH₂-)

Interpretation: The singlet at 3.69 ppm confirms the presence of the dimethyl ester. The vinylic signal at 5.68 ppm confirms the retention of the double bond (Diels-Alder adduct).

IR Spectroscopy
  • 1735 cm⁻¹: Strong C=O stretch (Ester).

  • 1650 cm⁻¹: Weak C=C stretch (Alkene).

  • 2850–2950 cm⁻¹: C-H sp³ stretching (Cyclohexene ring).

  • 3030 cm⁻¹: C-H sp² stretching (Vinylic).

Applications in Research & Industry

Non-Phthalate Plasticizers

Hydrogenation of the C=C double bond in DMCD yields Dimethyl 1,2-cyclohexanedicarboxylate , a precursor to Hexamoll® DINCH type plasticizers. These are crucial for medical devices (PVC blood bags) where phthalate leaching is a toxicity concern.

Polymer Intermediates

DMCD is used as a monomer in the synthesis of unsaturated polyesters. The double bond allows for cross-linking (curing) in resin formulations, providing thermal stability and mechanical rigidity.

Pharmaceutical Scaffolds

The cyclohexene ring serves as a versatile scaffold. The double bond can be functionalized via:

  • Epoxidation: Leading to epoxide intermediates.

  • Dihydroxylation: Yielding poly-hydroxylated cyclohexane derivatives (carbasugars).

References

  • PubChem. (n.d.).[4] Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate. National Library of Medicine.[4] Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.).[5] 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester.[6][3][7][4][1][8][5] National Institute of Standards and Technology.[5] Retrieved from [Link]

  • Sample, T. C., & Hatch, L. F. (1968). 3-Sulfolene: A Butadiene Source for the Diels-Alder Reaction.[9] Journal of Chemical Education. (Contextual citation for protocol methodology).

Sources

Thermodynamic Solubility and Solvent-Driven Reactivity of Dimethyl 4-Cyclohexene-1,2-Dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethyl 4-cyclohexene-1,2-dicarboxylate (CAS 7500-55-2, with specific stereoisomers such as CAS 17673-68-6) is a versatile bicyclic-like organic intermediate widely utilized in complex organic synthesis, fragrance formulation, and advanced electrochemical oxidations[1][2]. As a neat liquid at standard conditions, its solvation behavior is dictated by the dichotomy of its structural features: a highly hydrophobic cyclohexene framework coupled with two polar, hydrogen-bond-accepting methyl ester groups[2].

For researchers and drug development professionals, understanding the precise solubility profile of this compound is not merely a logistical requirement—it is the foundation of reaction engineering. This whitepaper provides a comprehensive analysis of its solubility profile, detailing the causality behind solvent selection and providing a field-proven, self-validating methodology for solubility quantification.

Physicochemical Profiling & Causality of Solvation

The solubility of a molecule is fundamentally a thermodynamic process governed by the disruption of solute-solute and solvent-solvent interactions, replaced by solute-solvent interactions. Because this compound lacks strong intermolecular hydrogen bond donors in its neat liquid state, the energetic barrier to solvation in organic media is relatively low.

  • Hydrophobic Effect in Aqueous Media : The compound exhibits [2]. The bulky cyclohexene ring forces water molecules to form highly ordered, clathrate-like structures around the hydrocarbon core. This results in an unfavorable entropic penalty (

    
    ), driving the system toward a biphasic liquid-liquid separation.
    
  • Dipole-Dipole & Dispersion Forces in Organics : In organic solvents such as ethanol, diethyl ether, and acetonitrile (MeCN), the compound is highly soluble[2]. The methyl ester moieties engage in robust dipole-dipole interactions with polar solvents, while the cyclohexene ring interacts favorably via London dispersion forces with the solvent's aliphatic or aromatic components.

Table 1: Solubility Profile of this compound

Solvent CategorySpecific SolventsSolubility LevelMechanistic Rationale
Alcohols Ethanol, MethanolHighly SolubleHydrogen bond donation from the solvent to the ester carbonyls stabilizes the solute[2].
Ethers Diethyl Ether, THFHighly SolubleStrong dipole-dipole interactions with ester groups; highly compatible with the hydrophobic core[2].
Polar Aprotic DMF, DMSO, MeCNHighly SolubleExcellent solvation via strong dipole interactions; MeCN is specifically utilized as a co-solvent in electrochemical epoxidations[3].
Halogenated Dichloromethane (DCM)Highly SolubleSuperior solvation of the cyclohexene hydrocarbon framework via dispersion forces.
Aqueous Water, BuffersLimited / PoorThe hydrophobic cyclohexene ring dominates, preventing extensive aqueous hydration and causing phase separation[2].

Application Context: Solvent Selection in Advanced Synthesis

Understanding the solubility of this compound directly impacts reaction engineering and yield optimization.

For instance, in the , the substrate must be sufficiently dissolved in a conductive medium. Researchers utilize a mixed solvent system of MeCN-H


O (often in 4:1 or 1:4 ratios depending on the halide mediator concentration)[3]. The MeCN ensures the complete solubilization of the hydrophobic cyclohexene derivative, while the aqueous component supports the generation of the active oxidant (e.g., via NaBr mediation)[3][4]. Furthermore, its broad solubility in most organic solvents facilitates its seamless use in dearomatization and bis-alkylation reactions promoted by organometallic reagents (such as Me

SnLi) without precipitation of intermediates[5].

Visualizing the Solvation Workflow

G N1 This compound (Neat Liquid) N2 Aqueous Media (Water/Buffers) N1->N2 Hydrophobic Core Rejection N3 Organic Solvents (EtOH, Ether, MeCN) N1->N3 Ester Dipole Interaction N4 Biphasic System Limited Solubility N2->N4 N5 Homogeneous Solution High Solubility N3->N5 N6 Electrochemical Epoxidation (MeCN/H2O + NaBr) N5->N6 Co-solvent system N7 Organic Synthesis (Dearomatization) N5->N7 Reagent Solvation

Solubility-driven workflow and application pathways for this compound.

Experimental Methodology: Self-Validating Solubility Determination

To establish a rigorous, self-validating system for determining the thermodynamic solubility of this compound in novel solvent mixtures, we employ Gas Chromatography-Flame Ionization Detection (GC-FID).

Expertise & Causality : Traditional High-Performance Liquid Chromatography (HPLC) with UV detection is suboptimal for this specific molecule. The isolated alkene and ester groups lack extended conjugation, resulting in poor UV absorptivity and low analytical sensitivity. Conversely, GC-FID is the ideal choice due to the compound's inherent volatility and the FID's extreme sensitivity to carbon-hydrogen bonds.

Step-by-Step Protocol:

  • Preparation of Saturated Mixtures : Add an excess of neat this compound (approximately 500

    
    L) to 5.0 mL of the target organic solvent in a 10 mL hermetically sealed glass vial to prevent solvent evaporation.
    
  • Thermodynamic Equilibration : Place the vial in a thermostatic shaker bath at 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours.

    • Self-Validation Checkpoint: Extract micro-samples at 24 hours and 48 hours. If the quantified concentration variance between the two time points is

      
       2%, thermodynamic equilibrium is definitively confirmed. If the variance is higher, extend agitation.
      
  • Phase Separation : Centrifuge the equilibrated mixture at 5000 rpm for 15 minutes at exactly 25.0 °C.

    • Causality: Because the solute is a liquid at room temperature, supersaturation manifests as a biphasic liquid-liquid emulsion rather than a solid precipitate. Centrifugation ensures the upper solvent layer is completely free of suspended solute micro-droplets, preventing false-positive solubility spikes.

  • Sampling and Dilution : Carefully aspirate 100

    
    L of the saturated upper phase. Immediately dilute this aliquot into 900 
    
    
    
    L of a highly miscible analytical solvent (e.g., acetone) containing a known concentration of an internal standard (e.g., dimethyl phthalate).
    • Causality: Immediate dilution prevents phase separation or precipitation if the ambient laboratory temperature drops. The internal standard corrects for any volumetric errors during GC injection.

  • GC-FID Analysis : Inject 1.0

    
    L of the diluted sample into a GC equipped with a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30 m 
    
    
    
    0.25 mm
    
    
    0.25
    
    
    m). Utilize a temperature gradient starting at 100 °C, ramping to 250 °C at a rate of 15 °C/min.
  • Data Processing : Calculate the absolute solubility by comparing the peak area ratio (Analyte / Internal Standard) against a pre-established 5-point calibration curve.

References

  • Cheméo. "4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester (CAS 7500-55-2) - Chemical & Physical Properties."[Link]

  • ResearchGate. "Dearomatization—Bis-Alkylation of Aromatic and Heteroaromatic Diesters Promoted by Me3SnLi via a Stanna—Brook Rearrangement." [Link]

  • CCS Chemistry. "Advances in Electrochemical Oxidation of Olefins to Epoxides."[Link]

Sources

Green Chemistry Architectures: Technical Guide to Dimethyl 4-Cyclohexene-1,2-Dicarboxylate (DMCD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethyl 4-cyclohexene-1,2-dicarboxylate (DMCD) represents a pivotal shift from aromatic-based chemistry to aliphatic, stereochemically defined scaffolds. As a product of the Diels-Alder reaction, it offers a theoretical 100% atom economy , aligning perfectly with Green Chemistry Principle #2.

This technical guide addresses the synthesis, industrial scaling, and pharmaceutical utility of DMCD. Unlike traditional phthalates, DMCD and its derivatives (such as Hexamoll® DINCH precursors) exhibit a superior toxicological profile, making them critical in the transition toward non-endocrine disrupting plasticizers and sustainable drug intermediates.

Part 1: The Green Pedigree & Mechanistic Basis

Atom Economy and The Diels-Alder Advantage

The synthesis of DMCD is a textbook example of a "perfect" chemical reaction. It involves the [4+2] cycloaddition of 1,3-butadiene (diene) and dimethyl maleate (dienophile).

  • Atom Economy: All atoms in the reactants are incorporated into the final product.

  • Stereospecificity: The configuration of the dienophile is retained.[1][2][3]

    • Dimethyl Maleate (cis)

      
      cis-DMCD.
      
    • Dimethyl Fumarate (trans)

      
      trans-DMCD.
      

This stereocontrol is vital for pharmaceutical applications where chiral purity is non-negotiable.

Visualization: The Green Lifecycle

The following diagram illustrates the lifecycle of DMCD, highlighting its bio-based potential (via bio-succinic acid and bio-butadiene) and its divergence from toxic aromatic pathways.

DMCD_Lifecycle BioFeed Bio-Feedstock (Sugars/Lignin) BioButadiene Bio-Butadiene BioFeed->BioButadiene BioMaleate Dimethyl Maleate (via Bio-Succinic) BioFeed->BioMaleate Reactor Diels-Alder Reactor (100% Atom Economy) BioButadiene->Reactor BioMaleate->Reactor DMCD DMCD (The Core Block) Reactor->DMCD [4+2] Cycloaddition Hydrogenation Hydrogenation (Ru/C or Pd/C) DMCD->Hydrogenation Hydrolysis Hydrolysis/Amidation DMCD->Hydrolysis Plasticizer Non-Phthalate Plasticizers (e.g., DINCH analogs) Hydrogenation->Plasticizer Saturation Pharma Chiral API Scaffolds (Bicyclic Lactams) Hydrolysis->Pharma Functionalization

Figure 1: The sustainable lifecycle of DMCD, bridging renewable feedstocks to high-value downstream applications.[2][4]

Part 2: Synthesis Protocol (Lab & Scale-Up)

The "Safer" Laboratory Protocol: Using 3-Sulfolene

Handling gaseous 1,3-butadiene in a standard laboratory setting is hazardous and requires pressurized vessels. A superior, self-validating protocol utilizes 3-sulfolene (butadiene sulfone) as a solid, in-situ precursor. 3-sulfolene undergoes cheletropic extrusion of SO₂ at ~110°C to release butadiene.

Materials:
  • Diene Precursor: 3-Sulfolene (1.2 equiv)

  • Dienophile: Dimethyl Maleate (1.0 equiv)

  • Solvent: Xylenes (isomeric mixture) or Toluene (Green alternative: Limonene, though workup is harder).

  • Inhibitor: Hydroquinone (trace) to prevent butadiene polymerization.

Step-by-Step Methodology:
  • Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet trap (bubbler into NaOH solution to neutralize SO₂).

  • Charging: Add 3-sulfolene, dimethyl maleate, solvent (approx. 3 mL per gram of sulfolene), and hydroquinone.

  • Reaction (The "Cheletropic Pump"):

    • Heat the mixture to reflux (approx. 110-140°C) .

    • Observation: Vigorous bubbling indicates SO₂ release. This serves as a visual kinetic marker.

    • Maintain reflux for 6–12 hours until gas evolution ceases.

  • Workup:

    • Cool to room temperature.[5]

    • Wash: Wash with 10% NaOH (to remove residual SO₂/sulfurous acid) and brine.

    • Dry: Dry organic layer over MgSO₄.

    • Purification: Vacuum distillation is preferred. DMCD boils at ~130–135°C at 10 mmHg.

Industrial Considerations

For bulk manufacturing, the 3-sulfolene route is too expensive. Industry utilizes pressurized batch or continuous flow reactors with C4 streams.

ParameterLaboratory (3-Sulfolene)Industrial (C4 Stream)
Atom Economy Lower (Loss of SO₂)100%
Pressure AtmosphericHigh Pressure (5–20 bar)
Temp 110–140°C150–200°C
Safety High (Solid handling)Moderate (Flammable gas)
E-Factor ~0.8 (due to SO₂)< 0.1

Part 3: Downstream Transformations & Pharma Applications

DMCD is not just an endpoint; it is a scaffold. Its cyclohexene ring provides a "handle" (the double bond) for further functionalization, while the diester group allows for cyclization.

Hydrogenation: The Plasticizer Route

Hydrogenating the double bond yields Dimethyl cyclohexane-1,2-dicarboxylate (DMCHD) .

  • Catalyst: 5% Ru/Al₂O₃ or Raney Nickel.

  • Conditions: 100°C, 50 bar H₂.

  • Significance: This is the core structure of Hexamoll® DINCH, the leading non-phthalate plasticizer for sensitive applications (blood bags, toys).

Pharmaceutical Scaffold: Bicyclic Lactams

DMCD is a precursor to isoindoles and bicyclic amino acids . The cis-configuration allows for facile cyclization with amines.

Workflow: Synthesis of N-Substituted Tetrahydrophthalimides

This reaction is critical for generating anticonvulsant pharmacophores.

Pharma_Workflow DMCD cis-DMCD Hydrolysis Hydrolysis (LiOH, THF/H2O) DMCD->Hydrolysis Diacid cis-4-Cyclohexene-1,2-dicarboxylic Acid Hydrolysis->Diacid Condensation Condensation/Cyclization (Reflux in Toluene, Dean-Stark) Diacid->Condensation Amine Primary Amine (R-NH2) (e.g., Benzylamine) Amine->Condensation Imide N-Substituted Tetrahydrophthalimide Condensation->Imide -2 H2O

Figure 2: Conversion of DMCD to pharmacologically active imide scaffolds.

Technical Insight: The cis-isomer cyclizes readily. The trans-isomer (from dimethyl fumarate) cannot form the cyclic imide directly due to ring strain, making the initial Diels-Alder stereocontrol crucial.

Part 4: Safety & Toxicology (The "Why")

The primary driver for DMCD adoption is its toxicological superiority over phthalates (e.g., DEHP, DINP).

Metabolic Divergence
  • Phthalates (Aromatic): Hydrolyzed to monoesters (e.g., MEHP) in the body. These planar, aromatic monoesters interact with Peroxisome Proliferator-Activated Receptors (PPARs), causing endocrine disruption.

  • DMCD/DMCHD (Aliphatic): The hydrogenated derivatives (cyclohexane rings) are non-planar. They do not stack or intercalate with DNA/receptors in the same manner as aromatics. They are rapidly metabolized and excreted without significant bioaccumulation.

Comparative Data
CompoundStructureReproductive Toxicity (Cat 1B)Primary Use
DEHP AromaticYes Legacy PVC
DMCD CyclohexeneNo data (Intermediate)Building Block
DINCH CyclohexaneNo Medical Devices

References

  • Diels-Alder Kinetics & Mechanism

    • Title: The Diels-Alder Reaction: An Upd
    • Source:Chemical Reviews (via NIH/PubChem).
    • URL:[Link]

  • Green Chemistry Principles (Atom Economy)

    • Title: Atom Economy: A Measure of the Efficiency of a Chemical Reaction.[6][7]

    • Source:Journal of Chemical Educ
    • URL:[Link]

  • Toxicity Profiles (Phthalates vs. Cyclohexane dicarboxylates)

    • Title: Comparative analysis of diisononyl phthalate and di(isononyl)cyclohexane-1,2 dicarboxylate plasticizers.[8]

    • Source:Environmental Toxicology (PubMed).
    • URL:[Link]

  • Synthesis & Properties: Title: Dimethyl cis-4-cyclohexene-1,2-dicarboxylate Product D
  • Sustainable Solvents in Diels-Alder

    • Title: Sustainable tandem acylation/Diels-Alder reaction toward versatile tricyclic epoxyisoindole-7-carboxylic acids in renewable green solvents.
    • Source:PubMed Central.
    • URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Make vs. Buy" Paradox

Dimethyl 4-cyclohexene-1,2-dicarboxylate (CAS: 4849-36-9 for generic; 4841-84-3 for cis) is a critical bicyclic building block used in the synthesis of bioactive scaffolds, including tetrahydrophthalimides and cyclic amino acids.

Despite its structural simplicity, this compound occupies a "high-margin" niche in the catalog chemical market. While the raw material cost (RMC) for synthesis is negligible—driven by the commodity pricing of maleic anhydride and butadiene—catalog suppliers often list research-grade quantities at a 5,000% to 10,000% markup .

This guide provides a dual-track strategy:

  • Sourcing: Identification of verified suppliers and price trends for immediate, small-scale needs (<10 g).

  • Synthesis: A validated, robust protocol for in-house production of >10 g quantities, leveraging the in situ generation of butadiene to bypass hazardous gas handling.

Chemical Profile & Technical Utility[1][2][3]

PropertySpecification
IUPAC Name This compound
Common Isomer cis-Dimethyl-1,2,3,6-tetrahydrophthalate
CAS Number 4841-84-3 (cis); 7500-55-2 (mixture)
Molecular Weight 198.22 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point 140–145 °C at 15 mmHg
Key Reactivity Olefin functionalization (epoxidation, dihydroxylation); Ester hydrolysis; Hydrogenation to saturated cyclohexane analogs.[1]

Application in Drug Discovery: The cyclohexene ring serves as a rigid hydrophobic spacer. The cis-isomer is particularly valuable for generating conformationally restricted analogs of glutamate or GABA when hydrolyzed to the diacid, or as a precursor to bicyclic lactams.

Market Analysis: Suppliers & Price Trends (2025-2026)

Supply Chain Landscape

The market is bifurcated between "Catalog Suppliers" (high cost, low volume) and "Fine Chemical Manufacturers" (bulk, lead time).

  • Tier 1 (Catalog/Research): Sigma-Aldrich (AldrichCPR), TCI America, Fisher Scientific.

    • Status: Immediate availability, high purity (>97%), but extreme unit cost.

  • Tier 2 (Aggregators): PureSynth, MolPort.

    • Status: Variable lead times (2-4 weeks), often sourcing from Asian contract manufacturers.

Price Trend Analysis

The price of this compound does not float freely with commodity feedstocks. It is "sticky" due to its status as a low-volume research chemical.

Feedstock Correlation (2024-2025 Data):

  • Maleic Anhydride: Prices have softened (~

    
    950/MT) due to oversupply in Asia and weak demand in the UPR (Unsaturated Polyester Resin) sector [1, 2].
    
  • Butadiene: Prices remain volatile (

    
    1,200/MT) but have trended downward recently due to sluggish automotive demand [3, 4].[2]
    

Cost Comparison Table:

ScaleSource TypeEstimated Cost (USD)Unit Cost ($/g)Notes
5 g Catalog (TCI/Fisher)$110 - $150$22.00 - $30.00 Immediate shipping.
25 g Catalog (Sigma/PureSynth)$400 - $550$16.00 - $22.00 "Rare chemical" premium.
100 g In-House Synthesis ~$15 (Materials)$0.15 Requires ~4 hours active labor.
1 kg Custom Synthesis (China)$800 - $1,200$0.80 - $1.20 MOQ often applies; 4-6 week lead time.

Strategic Recommendation:

  • Buy if you need <10 g for a single screen.

  • Make if you need >10 g or anticipate recurring use. The ROI on synthesis is immediate.

Decision Logic & Supply Chain Visualization

The following diagram illustrates the decision matrix for sourcing versus synthesis, highlighting the cost-driver disconnect.

SupplyChainLogic Feedstock Feedstocks (Maleic Anhydride + Butadiene) Cost: <$0.01/g Synthesis In-House Synthesis (Labor + Solvents) Cost: ~$0.15/g Feedstock->Synthesis Direct Route (High ROI) BulkMan Bulk Manufacturer (Custom Synthesis) Cost: ~$1.00/g Feedstock->BulkMan Industrial Scale EndUser End User (Drug Discovery Lab) Synthesis->EndUser Cost: $0.15/g (Strategic Sourcing) Distributor Catalog Distributor (Sigma/TCI) Markup: Inventory/Pkg BulkMan->Distributor Repackaging Distributor->EndUser Cost: $25.00/g (Convenience Premium)

Caption: Value chain analysis showing the exponential markup from feedstock to catalog pricing.

Technical Protocol: In-House Synthesis

Objective: Synthesize 20 g of Dimethyl cis-4-cyclohexene-1,2-dicarboxylate. Methodology: Diels-Alder cycloaddition using 3-sulfolene as a solid, safe butadiene precursor, followed by Fischer esterification.

Why 3-Sulfolene?

Handling gaseous 1,3-butadiene requires compressed gas cylinders and specialized condensing apparatus. 3-Sulfolene is a crystalline solid that decomposes at ~110°C to release butadiene and SO₂ in situ. This ensures exact stoichiometry and enhanced safety [5].

Workflow Diagram

SynthesisProtocol Sulfolene 3-Sulfolene (Solid Butadiene Source) Reflux Step 1: Reflux in Xylenes (140°C) (In-situ Butadiene Generation + Cycloaddition) Sulfolene->Reflux MA Maleic Anhydride MA->Reflux Isolation Step 2: Crystallization & Filtration Isolate cis-4-cyclohexene-1,2-dicarboxylic anhydride Reflux->Isolation -SO2 (gas) Esterification Step 3: Methanolysis (MeOH + H2SO4 cat., Reflux) Isolation->Esterification Workup Step 4: Workup & Distillation (Wash NaHCO3, Vac Distill) Esterification->Workup Product Final Product: This compound Workup->Product

Caption: Synthesis pathway utilizing 3-sulfolene to bypass gaseous butadiene handling.

Detailed Procedure
Phase 1: Formation of the Anhydride Intermediate
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap (bubbler into NaOH solution) to neutralize evolved SO₂.

  • Charge: Add 15.0 g (0.127 mol) of 3-sulfolene and 10.0 g (0.102 mol) of pulverized maleic anhydride. Add 10 mL of Xylenes (or Toluene, though Xylenes allow higher T).

  • Reaction: Heat the mixture to gentle reflux (~130-140°C).

    • Observation: The solids will dissolve, and SO₂ evolution (bubbling) will be vigorous. Maintain reflux for 45–60 minutes until gas evolution ceases.

  • Isolation:

    • Cool the solution to ~80°C and add 20 mL of toluene.

    • Allow to cool to room temperature, then place in an ice bath. The cis-anhydride adduct will crystallize.

    • Filter the white crystals, wash with cold hexanes/petroleum ether.

    • Checkpoint: Dry weight should be ~13-14 g (85-90% yield). Melting Point: 103–104°C [6]. If MP is low, recrystallize from toluene/ligroin.

Phase 2: Esterification to Dimethyl Ester
  • Charge: Place 10.0 g of the anhydride intermediate into a flask with 50 mL of Methanol (dry).

  • Catalyst: Add 1.0 mL of concentrated Sulfuric Acid (H₂SO₄).

  • Reflux: Reflux for 2–3 hours. The solid anhydride will dissolve as it converts to the diester.

  • Workup:

    • Concentrate the methanol on a rotary evaporator to ~15 mL.

    • Pour residue into 50 mL ice water. Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Saturated NaHCO₃ (to remove acid) and Brine.

    • Dry over MgSO₄, filter, and concentrate.

  • Purification: The resulting oil is often pure enough (>95%) for use. For analytical purity, vacuum distill (bp ~140°C @ 15 mmHg).

Quality Control & Validation

To ensure the integrity of the sourced or synthesized material, use the following validation parameters.

TestExpected ResultDiagnostic Signal
1H NMR (CDCl3) High Purityδ 5.68 ppm (m, 2H) : Olefinic protons.δ 3.68 ppm (s, 6H) : Methyl ester protons.δ 3.05 ppm (m, 2H) : Allylic bridgehead protons.
GC-MS Single PeakParent ion m/z 198 . Fragment at m/z 166 (loss of -OCH3).
TLC Rf ~ 0.5Solvent: 20% EtOAc in Hexanes. Visualizes with KMnO4 (stains brown due to alkene).

References

  • Price-Watch AI. (2025). Maleic Anhydride Price Trend and Forecast Q3 2025. Retrieved from

  • SunSirs. (2026). Maleic Anhydride Market Analysis for 2025 and Forecast for 2026. Retrieved from

  • ChemAnalyst. (2025). Butadiene Price Trends, Chart, Index and News Q4 2025. Retrieved from

  • Intratec. (2026).[3] Butadiene Price - Current & Forecasts. Retrieved from

  • Sample, T. E., & Hatch, L. F. (1968). 3-Sulfolene: A Butadiene Source for the Diels-Alder Reaction.
  • NIST Chemistry WebBook. (2025). 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester.[1] Retrieved from

Sources

Physicochemical Profiling of Dimethyl 4-Cyclohexene-1,2-Dicarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethyl 4-cyclohexene-1,2-dicarboxylate (DMCTP), also known as dimethyl cis-1,2,3,6-tetrahydrophthalate, is a highly versatile cycloaliphatic ester utilized extensively as a rigid scaffold in active pharmaceutical ingredient (API) synthesis and as a monomer in high-refractive-index polymer engineering[1]. For researchers and drug development professionals, mastering the compound's precise physicochemical properties—specifically its density and refractive index—is non-negotiable for ensuring lot-to-lot reproducibility, optimizing liquid-liquid extraction phases, and validating optical purity. This whitepaper provides an authoritative, mechanistic breakdown of these properties alongside self-validating experimental protocols.

Chemical Architecture and Mechanistic Profiling

DMCTP (CAS: 4841-84-3 for the cis-isomer; 7500-55-2 for unspecified stereochemistry) is traditionally synthesized via a Diels-Alder cycloaddition between 1,3-butadiene and dimethyl maleate[1]. The resulting cyclohexene ring features a localized


-bond and two ester carbonyls.

This specific molecular architecture directly dictates its macroscopic physicochemical behavior:

  • Molar Volume & Density: The cis-configuration of the bulky methoxycarbonyl groups forces a specific steric folding, resulting in a tightly packed molecular lattice in the liquid state. This yields a density significantly higher than typical aliphatic esters.

  • Polarizability & Refractive Index: The presence of the endocyclic double bond (

    
    -electrons) combined with the highly electronegative oxygen atoms in the ester linkages creates a highly polarizable electron cloud. When exposed to electromagnetic radiation (e.g., the Sodium D-line), this electron cloud slows the phase velocity of light, resulting in a distinctively elevated refractive index.
    

Critical Physicochemical Metrics

Density ( at )

The density of DMCTP is experimentally established at


 at 

. Causality in Application: In pharmaceutical workflows, DMCTP is frequently subjected to biphasic functionalization reactions (e.g., epoxidation or dihydroxylation of the double bond). Because its density is strictly greater than water (

), neat DMCTP will consistently partition to the bottom layer during aqueous workups. Any deviation from

in a raw material lot immediately indicates the presence of low-density impurities (such as unreacted dienes) or high-density oligomers, dictating an immediate halt in the synthetic pipeline.
Refractive Index ( )

The refractive index of DMCTP is measured at


 at 

. Causality in Application: Refractive index (RI) serves as a rapid, non-destructive metric for determining the conversion rate of the Diels-Alder reaction. Because the starting material (dimethyl maleate) and the product have different polarizabilities, continuous inline RI monitoring can pinpoint the exact thermodynamic endpoint of the reaction. Furthermore, in polymer science, DMCTP's relatively high RI makes it an ideal plasticizer for optical resins where maintaining optical clarity and a high index of refraction is critical.

Quantitative Data Presentation

The following table summarizes the validated physicochemical parameters for high-purity (>99%) this compound.

ParameterValueReference TemperatureAnalytical MethodImplications in QA/QC
Density (

)


Oscillating U-TubePhase separation dynamics; impurity detection
Refractive Index (

)


Abbe RefractometryOptical purity; reaction conversion monitoring
Boiling Point

N/A (

)
Vacuum DistillationThermal stability limits during purification
Molecular Weight

N/AMass SpectrometryStoichiometric calculations

Visualizations: Workflows and Pathways

Synthesis Butadiene 1,3-Butadiene (Diene) DielsAlder Diels-Alder Cycloaddition Butadiene->DielsAlder Maleate Dimethyl Maleate (Dienophile) Maleate->DielsAlder DMCTP Dimethyl 4-cyclohexene- 1,2-dicarboxylate DielsAlder->DMCTP Heat / Solvent DrugDev Drug Intermediates (API Synthesis) DMCTP->DrugDev Functionalization Polymer High-RI Polymers & Plasticizers DMCTP->Polymer Polymerization

Diels-Alder synthesis of DMCTP and its downstream industry applications.

Validation Sample DMCTP Sample (>99% Purity) TempControl Thermostatic Bath (Strict Calibration) Sample->TempControl Density Oscillating U-Tube Density Meter TempControl->Density 25.0 ± 0.1 °C Refractive Abbe Refractometer (Sodium D-line, 589 nm) TempControl->Refractive 20.0 ± 0.1 °C Data Data Synthesis & Quality Control Density->Data ρ = 1.145 g/mL Refractive->Data nD = 1.472

Self-validating experimental workflow for density and refractive index determination.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . This means the protocol inherently checks its own accuracy before and during sample measurement, eliminating systemic bias.

Protocol A: High-Precision Density Determination

Instrument: Digital Oscillating U-Tube Densimeter (e.g., Anton Paar DMA series). Mechanism: The period of oscillation of a glass U-tube is directly proportional to the mass (and thus density) of the fluid contained within it.

  • System Auto-Validation (Calibration): Flush the U-tube with ultra-pure water and dry with filtered air. Measure the density of air (

    
    ) and ultra-pure water (
    
    
    
    at
    
    
    ). The system must auto-validate these points within
    
    
    before proceeding.
  • Thermal Equilibration: Set the internal Peltier thermostat to exactly

    
    . Density is highly temperature-dependent; a 
    
    
    
    fluctuation can skew results by up to
    
    
    .
  • Sample Injection: Inject

    
     of DMCTP via a Luer-lock syringe, ensuring absolutely no micro-bubbles are introduced (bubbles will artificially lower the density reading).
    
  • Measurement & Verification: Record the density. To self-validate the measurement, calculate the specific volume (

    
    ) and cross-reference it against the theoretical molar volume derived from group contribution methods. An experimental result of 
    
    
    
    confirms >99% purity.
Protocol B: Refractive Index Measurement

Instrument: High-resolution Abbe Refractometer linked to a circulating water bath. Mechanism: Measures the critical angle of total internal reflection at the boundary between a high-index prism and the liquid sample using


 light.
  • System Auto-Validation (Calibration): Calibrate the refractometer using standard test pieces (e.g., 1-bromonaphthalene contact fluid) or HPLC-grade water (

    
    ). If the calibration deviates by 
    
    
    
    , realign the optics.
  • Sample Application: Apply 2-3 drops of DMCTP to the lower prism. Close the assembly slowly to create a uniform, bubble-free film.

  • Thermal Stabilization: Circulate water at exactly

    
     through the prism housing for 5 minutes. The RI of organic liquids typically decreases by 
    
    
    
    per
    
    
    increase; thus, strict thermal control is the self-validating anchor of this protocol.
  • Measurement: Adjust the shadow line to the crosshairs and read the index. A reading of

    
     validates the structural integrity of the 
    
    
    
    -bond and ester functionalities.

References

  • PubChem . "4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester | C10H14O4 - PubChem." National Center for Biotechnology Information, 2025.[Link]

Sources

Methodological & Application

Application Note: A Practical Guide to the Synthesis of Dimethyl Cyclohexane-1,2-dicarboxylate (DMCD) via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, in-depth guide for the catalytic hydrogenation of dimethyl 4-cyclohexene-1,2-dicarboxylate to yield dimethyl cyclohexane-1,2-dicarboxylate (DMCD). This protocol is designed for researchers, scientists, and professionals in drug development and polymer chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and discuss process optimization and safety considerations.

Introduction: The Significance of DMCD

Dimethyl cyclohexane-1,2-dicarboxylate (DMCD) is a cycloaliphatic diester that serves as a crucial building block in the synthesis of a variety of high-performance polymers and plasticizers.[1] Its saturated carbocyclic structure imparts excellent thermal stability, weather resistance, and hydrolytic stability to the resulting materials.[1][2] Consequently, DMCD is a sought-after monomer for producing polyester resins, polyamides, and alkyds used in demanding applications such as automotive and industrial coatings.[1][2] The synthesis of DMCD via the catalytic hydrogenation of its unsaturated precursor, this compound, is a common and efficient method to access this valuable compound. This process, when carefully controlled, allows for the stereoselective formation of the desired cis or trans isomers, which can significantly influence the properties of the final polymer.[3][4]

The Chemistry: Mechanism of Catalytic Hydrogenation

The catalytic hydrogenation of an alkene, such as this compound, over a heterogeneous catalyst like palladium on carbon (Pd/C) is a well-established and robust transformation. The reaction proceeds through a series of steps on the surface of the metal catalyst.

The generally accepted mechanism involves the following key stages:

  • Adsorption of Reactants: Both the alkene and molecular hydrogen (H₂) are adsorbed onto the surface of the palladium catalyst.

  • Activation of Hydrogen: The H-H bond in the molecular hydrogen is weakened and cleaved by the palladium surface, forming reactive metal-hydride species.

  • Hydrogen Transfer: The adsorbed alkene undergoes a stepwise addition of two hydrogen atoms from the catalyst surface. This transfer typically occurs on the same face of the double bond, a process known as syn-addition. This stereoselectivity is a critical feature of this reaction, influencing the stereochemical outcome of the product.

  • Desorption of Product: Once the hydrogenation is complete, the saturated product, DMCD, desorbs from the catalyst surface, regenerating the active sites for further reaction cycles.

The stereochemistry of the starting material will influence the stereochemistry of the final product. For instance, the hydrogenation of a cis-alkene will predominantly yield the cis-cycloalkane.

Experimental Protocol: Synthesis of DMCD

This section provides a detailed, step-by-step protocol for the catalytic hydrogenation of this compound.

Materials and Reagents
Reagent/Material Grade Supplier CAS Number
This compoundReagentMajor Chemical Supplier7500-55-2[5]
Palladium on Carbon (10 wt. % Pd)CatalystMajor Chemical Supplier7440-05-3
Methanol (MeOH)AnhydrousMajor Chemical Supplier67-56-1
Ethyl Acetate (EtOAc)ACS GradeMajor Chemical Supplier141-78-6
HexanesACS GradeMajor Chemical Supplier110-54-3
Celite® (Diatomaceous Earth)Filtration AidMajor Chemical Supplier61790-53-2
Hydrogen (H₂) GasHigh PurityGas Supplier1333-74-0
Nitrogen (N₂) GasHigh PurityGas Supplier7727-37-9
Equipment
  • Parr-type hydrogenation apparatus or a similar high-pressure reactor

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Gas chromatograph-mass spectrometer (GC-MS) (for detailed analysis)

Step-by-Step Procedure

Safety First: This procedure involves flammable solvents and hydrogen gas under pressure, as well as a pyrophoric catalyst. All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

  • Reactor Preparation:

    • Ensure the hydrogenation reactor is clean, dry, and free of any contaminants.

    • To a clean, dry reactor vessel, add this compound (1.0 eq).

    • Dissolve the starting material in a suitable solvent, such as methanol or ethyl acetate (approximately 10-20 mL per gram of substrate).

  • Catalyst Addition:

    • Under an inert atmosphere of nitrogen, carefully add 10% Palladium on carbon (Pd/C) to the reaction vessel. A typical catalyst loading is 1-5 mol% of palladium relative to the substrate.

    • Caution: Pd/C can be pyrophoric, especially after use. Handle with care and avoid exposure to air when dry.

  • Hydrogenation:

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the system with nitrogen gas several times to remove any residual air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-500 psi).

    • Begin vigorous stirring and heat the reaction to the desired temperature (often ambient to 60 °C).

    • Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge.

  • Reaction Monitoring:

    • The reaction can be monitored by periodically taking small aliquots (after carefully depressurizing and purging with nitrogen) and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • TLC Analysis:

      • Eluent: A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) is a good starting point.

      • Visualization: UV light (if the compounds are UV active) and/or staining with potassium permanganate solution. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

    • GC-MS Analysis: This provides a more quantitative assessment of the reaction conversion by showing the disappearance of the starting material peak and the appearance of the product peak with the expected mass-to-charge ratio.

  • Work-up and Purification:

    • Once the reaction is complete (no further hydrogen uptake and starting material is consumed), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen and purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Crucial Safety Note: Do not allow the filter cake to dry completely, as the used catalyst can ignite in the presence of air. Immediately quench the filter cake with water after filtration.

    • Rinse the filter cake with a small amount of the reaction solvent.

    • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude DMCD can be purified further by vacuum distillation or recrystallization if necessary.

Data Presentation and Expected Results

The success of the hydrogenation can be quantified by the yield and purity of the resulting DMCD.

Parameter Typical Range/Value Effect on Reaction
Substrate This compoundThe purity of the starting material is crucial for high yields.
Catalyst 10% Pd/CHigher loadings can increase reaction rate but also cost.
Catalyst Loading 1-5 mol %A balance between reaction time and cost-effectiveness.
Solvent Methanol, Ethyl AcetateThe choice of solvent can influence reaction rate and solubility.
Hydrogen Pressure 50 - 500 psiHigher pressure generally increases the reaction rate.
Temperature 25 - 60 °CHigher temperatures can increase the rate but may lead to side reactions.
Reaction Time 2 - 24 hoursMonitored to completion to avoid over-reduction or side products.
Yield >95%Expected yield for a clean and complete reaction.

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental workflow for the synthesis of DMCD.

experimental_workflow cluster_reaction Reaction Conditions cluster_workup Work-up & Purification reactant This compound + Solvent reactor Hydrogenation Reactor reactant->reactor catalyst 10% Pd/C catalyst->reactor monitoring monitoring reactor->monitoring Monitor Progress (TLC/GC-MS) workup workup reactor->workup Reaction Complete hydrogen H₂ Gas hydrogen->reactor Pressurize stirring Stirring heating Heating (optional) filtration Filter through Celite® workup->filtration evaporation Solvent Removal filtration->evaporation purification Purification (Distillation/Recrystallization) evaporation->purification product Dimethyl Cyclohexane-1,2-dicarboxylate (DMCD) purification->product Final Product

Caption: Experimental workflow for DMCD synthesis.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, this could be due to catalyst poisoning or insufficient hydrogen pressure. Ensure the starting material and solvent are pure. If necessary, carefully add more catalyst.

  • Low Yield: Low yields can result from incomplete reaction, mechanical losses during work-up, or the formation of byproducts. Careful monitoring and optimized purification are key.

  • Catalyst Filtration Issues: A very fine Pd/C powder can be difficult to filter. Using a generous pad of Celite® and ensuring it is well-settled before filtration can improve this process.

  • Stereoisomer Control: The stereochemical outcome is largely determined by the syn-addition mechanism. To obtain a different stereoisomer, one might need to start with the corresponding stereoisomer of the starting material. The cis- and trans-isomers of DMCD can often be separated by fractional distillation or chromatography.[4]

Conclusion

The catalytic hydrogenation of this compound is a reliable and high-yielding method for the synthesis of DMCD. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can confidently produce this valuable monomer for a wide range of applications in polymer and materials science. The key to success lies in the careful control of reaction parameters, diligent monitoring, and a thorough understanding of the underlying chemical principles.

References

  • Scott, W. B., & Pincock, R. E. (1967).
  • ResearchGate. (2025, August 5). Dimethyl Terephthalate Hydrogenation to Dimethyl Cyclohexanedicarboxylates over Bimetallic Catalysts on Carbon Nanotubes. Retrieved February 27, 2026, from [Link]

  • Foohey, W. L. (1962). U.S. Patent No. 3,027,398. Washington, DC: U.S.
  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-5, PPT-5 Part-5: Conformation-V CONTENTS. Retrieved February 27, 2026, from [Link]

  • Beyond Benign. (n.d.). Hydrogenation. Retrieved February 27, 2026, from [Link]

  • Segura, Y., & Bodrov, A. (1979). Catalytic Hydrogenation of Cyclohexene.
  • MDPI. (2021, September 7). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved February 27, 2026, from [Link]

  • De La Rosa, M., & Evrard, D. (2019). Pd(OH)2/C, a Practical and Efficient Catalyst for the Carboxylation of Benzylic Bromides with Carbon Monoxide. Organic Process Research & Development, 24(1), 112-120.
  • Dong, V. (n.d.). Catalytic Asymmetric Hydrogenation: Toward Chiral Diamines and Cyclohexanes. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). Dimethyl cyclohexane-1,2-dicarboxylate. Retrieved February 27, 2026, from [Link]

  • Foohey, W. L. (1962). U.S. Patent No. 3,027,398. Washington, DC: U.S.
  • ResearchGate. (2025, August 7). GC/MS and ESI/MS identification of the new generation plasticizers - cis and trans isomers of some 1,2-cyclohexane dicarboxylic acid di(n- and isononyl) esters. Retrieved February 27, 2026, from [Link]

  • NIST. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, cis-. Retrieved February 27, 2026, from [Link]

  • Wang, Z., & Ma, S. (2014). Palladium-catalyzed heterocycle synthesis from allenes. Organic & Biomolecular Chemistry, 12(3), 378-388.
  • Winstrom, L. O. (1957). U.S. Patent No. 2,794,811. Washington, DC: U.S.
  • Somorjai, G. A., & Park, J. Y. (2022). Reversible dehydrogenation and rehydrogenation of cyclohexane and methylcyclohexane by single-site platinum catalyst.

Sources

Protocol for esterification of 4-cyclohexene-1,2-dicarboxylic anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Esterification of 4-Cyclohexene-1,2-dicarboxylic Anhydride

Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Note and Experimental Protocol.

Introduction & Scope

4-Cyclohexene-1,2-dicarboxylic anhydride (commonly known as cis-1,2,3,6-tetrahydrophthalic anhydride, or THPA) is a highly versatile cyclic anhydride. Typically synthesized via the classic Diels-Alder cycloaddition of 1,3-butadiene and maleic anhydride[1], THPA serves as a critical building block in polymer science (particularly as an epoxy resin curing agent) and in the pharmaceutical development of complex, enantiopure compounds[2].

The esterification of THPA is not a monolithic process; it allows researchers to precisely modulate the molecule's physicochemical properties. Depending on the catalytic environment and stoichiometric ratios, the anhydride ring can be opened to form a hemiester (monoester) via desymmetrization, or it can be fully esterified into a diester. This guide details the mechanistic causality and provides field-proven protocols for both transformations.

Mechanistic Principles (The "Why")

Understanding the causality behind catalyst selection is paramount for controlling the depth and stereochemistry of the esterification.

  • Monoesterification (Ring-Opening via Base Catalysis): The conversion of THPA to its corresponding monoester (e.g., methyl hydrogen 4-cyclohexene-1,2-dicarboxylate) requires the nucleophilic attack of an alcohol on one of the anhydride carbonyls. This reaction is thermodynamically favorable but kinetically slow without a catalyst. Introducing a nucleophilic base like 4-dimethylaminopyridine (DMAP) or triethylamine (TEA) generates a highly reactive N-acylpyridinium or ammonium intermediate, which is rapidly intercepted by methanol[2],[3]. For asymmetric synthesis: Cinchona alkaloids (such as quinidine) act as chiral bifunctional organocatalysts. The base deprotonates the alcohol, while the chiral scaffold dictates the facial selectivity of the nucleophilic attack, yielding enantiopure hemiesters with high enantiomeric excess (ee)[4].

  • Diesterification (Fischer Esterification via Acid Catalysis): To achieve full diesterification, the remaining carboxylic acid group must be esterified. This step is thermodynamically limited by the production of water. Acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) is required to protonate the carboxylic acid, enhancing its electrophilicity[1]. The reaction is driven to completion by using excess methanol as the solvent and physically removing the water byproduct (Le Chatelier's principle).

Reaction Pathways Visualization

G Start 4-Cyclohexene-1,2-dicarboxylic anhydride (THPA) CatBase Base Catalysis (DMAP / Quinidine) Start->CatBase Desymmetrization / Ring Opening CatAcid Acid Catalysis (H2SO4 / p-TsOH) Start->CatAcid Direct Fischer Esterification Methanol Methanol (CH3OH) Methanol->CatBase Monoester Methyl Hydrogen 4-Cyclohexene-1,2-dicarboxylate (Monoester) CatBase->Monoester 1 eq. MeOH Diester Dimethyl 4-Cyclohexene-1,2-dicarboxylate (Diester) CatAcid->Diester - H2O Monoester->CatAcid Excess MeOH, Reflux

Reaction pathways for base-catalyzed monoesterification and acid-catalyzed diesterification of THPA.

Experimental Protocols

Critical Note: THPA is moisture-sensitive and will slowly hydrolyze to the dicarboxylic acid upon exposure to ambient humidity. Always store the reagent under an inert atmosphere and verify its purity via FTIR (presence of sharp doublet C=O stretches at ~1780 and 1860 cm⁻¹) prior to use.

Protocol A: Base-Catalyzed Monoesterification (Synthesis of Racemic Methyl Hemiester)

Objective: Rapid, high-yield synthesis of racemic methyl hydrogen 4-cyclohexene-1,2-dicarboxylate.

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (65.7 mmol) of THPA in 100 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 0.80 g (6.5 mmol, 10 mol%) of DMAP. Stir the mixture at room temperature (20–25 °C) under a nitrogen atmosphere for 10 minutes to allow the pre-equilibrium formation of the N-acylpyridinium complex[2].

  • Alcohol Addition: Add 3.2 mL (79.0 mmol, 1.2 equiv) of anhydrous methanol dropwise over 15 minutes to prevent excessive exothermic heating.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2–4 hours. Monitor the disappearance of the anhydride via TLC (Hexanes/EtOAc 7:3) or FTIR.

  • Workup: Quench the reaction with 50 mL of 1 M HCl. This step is critical as it protonates the newly formed carboxylate into a free carboxylic acid and forces the DMAP catalyst into the aqueous layer as a water-soluble salt. Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the monoester.

Protocol B: Enantioselective Desymmetrization (Synthesis of Chiral Hemiester)

Objective: Organocatalytic synthesis of enantiopure hemiester for downstream pharmaceutical applications.

  • Preparation: Dissolve 1.0 g (6.57 mmol) of THPA in 20 mL of a 1:1 mixture of anhydrous toluene and carbon tetrachloride.

  • Catalyst Addition: Add 0.21 g (0.65 mmol, 10 mol%) of quinidine[4]. Cool the mixture to -55 °C using a dry ice/acetone bath.

  • Alcohol Addition: Slowly add 1.3 mL (32.8 mmol, 5 equiv) of pre-cooled anhydrous methanol.

  • Reaction: Maintain the reaction at -55 °C for 48 hours. Causality note: The extreme low temperature is critical to rigidify the transition state, thereby maximizing the enantiomeric excess (ee)[4].

  • Workup: Quench with 1 M HCl at -55 °C, warm to room temperature, and extract with ethyl acetate. Purify via flash column chromatography to isolate the enantiopure hemiester.

Protocol C: Acid-Catalyzed Diesterification (Synthesis of Dimethyl Ester)

Objective: Complete conversion to dimethyl 4-cyclohexene-1,2-dicarboxylate.

  • Preparation: In a 250 mL round-bottom flask, suspend 10.0 g (65.7 mmol) of THPA in 100 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 1.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise.

  • Reflux & Dehydration: Equip the flask with a reflux condenser and a Soxhlet extractor containing 3Å molecular sieves. Heat the mixture to reflux (~65 °C) for 12–16 hours[1]. The molecular sieves trap the generated water, preventing the reverse hydrolysis reaction.

  • Workup: Cool the mixture to room temperature and concentrate the methanol to roughly 20 mL. Dilute with 100 mL of diethyl ether and wash sequentially with saturated NaHCO₃ (3 × 50 mL) to neutralize the acid catalyst and extract any unreacted monoester/diacid. Wash with brine.

  • Isolation: Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the pure diester.

Quantitative Data Summary

ProtocolTarget ProductCatalystTemperatureReaction TimeTypical YieldEnantiomeric Excess (ee)
A Racemic MonoesterDMAP (10 mol%)20–25 °C2–4 h90–95%N/A (Racemic)
B Chiral MonoesterQuinidine (10 mol%)-55 °C48 h80–96%Up to 85%
C Achiral DiesterH₂SO₄ (Catalytic)65 °C (Reflux)12–16 h85–90%N/A (Achiral)

References

  • Title: Recent Advances in Enantioselective Organocatalyzed Anhydride Desymmetrization and Its Application to the Synthesis of Valuable Enantiopure Compounds Source: ResearchGate (Chem. Soc. Rev., 2011) URL: [Link]

  • Title: Handbook of Maleic Anhydride Based Materials Source: Springer / ethernet.edu.et URL: [Link]

  • Title: New Insights into Biobased epoxy resins: synthesis and characterization Source: CORE URL: [Link]

  • Title: US20100113664A1 - Asymmetric Cyclic Diester Compounds Source: Google Patents URL

Sources

Application Note: Dimethyl 4-Cyclohexene-1,2-Dicarboxylate as a Precursor for High-Performance Non-Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: March 2026

Contextualizing the Shift in Plasticizer Chemistry

The global regulatory transition away from low-molecular-weight ortho-phthalates (such as DEHP) due to their classification as endocrine disruptors has accelerated the development of safer, alicyclic alternatives[1]. These next-generation plasticizers are critical for sensitive applications, including medical devices, intravenous tubing, and food packaging[1].

While direct synthesis of these alicyclic compounds is possible, utilizing dimethyl 4-cyclohexene-1,2-dicarboxylate (DMCHDC) as a central synthetic intermediate provides unparalleled control over product purity, stereochemistry, and reaction thermodynamics[2]. This application note details the mechanistic rationale and self-validating protocols for utilizing DMCHDC to synthesize high-molecular-weight non-phthalate plasticizers, such as 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH)[3].

Mechanistic Rationale: Why the Dimethyl Intermediate?

Directly reacting long-chain maleates (e.g., diisononyl maleate) with 1,3-butadiene via Diels-Alder cycloaddition suffers from severe steric hindrance, leading to lower yields and complex purification pipelines. By synthesizing the dimethyl ester (DMCHDC) first, chemists gain three distinct mechanistic advantages:

  • Purification Efficacy: DMCHDC has a relatively low molecular weight (198.22 g/mol )[4]. This allows for efficient high-vacuum fractional distillation to remove unreacted dienes and oligomeric byproducts before attaching the bulky, high-boiling-point alcohol chains.

  • Stereochemical Control: The Diels-Alder reaction of 1,3-butadiene with dimethyl maleate stereospecifically yields cis-dimethyl 4-cyclohexene-1,2-dicarboxylate. Subsequent catalytic hydrogenation occurs via syn-addition, preserving the cis configuration. This is critical because commercial non-phthalate plasticizers are intentionally formulated as predominantly cis isomers (~90%) to optimize their compatibility and flexibility within polyvinyl chloride (PVC) matrices[1].

  • Thermodynamic Transesterification: The final plasticizer is generated via transesterification. The continuous removal of highly volatile methanol shifts the equilibrium entirely to the product side, ensuring >99% conversion without the need for aggressive, degradation-inducing reaction conditions.

Synthetic Pathway Visualization

G A Dimethyl Maleate + 1,3-Butadiene B Diels-Alder Cycloaddition A->B C Dimethyl 4-cyclohexene- 1,2-dicarboxylate (DMCHDC) B->C D Catalytic Hydrogenation C->D H2, Ru/C E Dimethyl cyclohexane- 1,2-dicarboxylate D->E F Transesterification (+ Isononanol) E->F Ti-Catalyst, Heat G Diisononyl cyclohexane- 1,2-dicarboxylate (DINCH) F->G - Methanol

Workflow: Synthesis of non-phthalate plasticizers via a DMCHDC intermediate.

Self-Validating Synthetic Protocols

Protocol A: Selective Catalytic Hydrogenation of DMCHDC

Objective: Saturation of the cyclohexene ring to yield dimethyl cyclohexane-1,2-dicarboxylate. Causality & Catalyst Choice: Ruthenium on Carbon (Ru/C) is selected over Palladium (Pd/C) to strictly prevent the hydrogenolysis of the ester moieties and to avoid potential ring-opening side reactions under high pressure.

  • Preparation: Charge a high-pressure Parr reactor with 500 g of highly purified DMCHDC and 2.5 g of 5% Ru/C catalyst. Use anhydrous methanol (500 mL) as the solvent to maintain homogeneity and reduce viscosity.

  • Purging: Seal the reactor. Purge with inert Nitrogen (3x 50 psi) followed by Hydrogen gas (3x 50 psi) to displace all oxygen, preventing explosive hazards and catalyst poisoning.

  • Reaction: Pressurize the vessel to 500 psi with H₂. Heat the reaction mixture to 80°C under continuous mechanical stirring (800 rpm) to overcome gas-liquid mass transfer limitations.

  • Self-Validation Checkpoint: Monitor the hydrogen pressure drop. The reaction is complete when H₂ consumption ceases (pressure stabilizes for >30 minutes). Confirm completion via ¹H-NMR by the absolute disappearance of the olefinic protons at δ ~5.6 ppm.

  • Workup: Cool to room temperature, vent residual H₂, and filter the mixture through a tightly packed Celite pad to recover the Ru/C catalyst. Concentrate the filtrate under reduced pressure to isolate the hydrogenated intermediate.

Protocol B: Transesterification to High-Molecular-Weight Plasticizer

Objective: Conversion of the hydrogenated dimethyl ester to a functional plasticizer (e.g., diisononyl cyclohexane-1,2-dicarboxylate)[3]. Causality & Catalyst Choice: Tetraisopropyl titanate (TPT) is utilized as a mild Lewis acid catalyst. Unlike strong Brønsted acids (e.g., H₂SO₄), TPT prevents the dehydration of isononyl alcohol into isononene and avoids etherification, ensuring the final plasticizer maintains an excellent toxicological profile[5].

  • Preparation: In a 2L round-bottom flask equipped with a Dean-Stark apparatus, a fractional distillation column, and an overhead stirrer, combine 400 g of dimethyl cyclohexane-1,2-dicarboxylate, 630 g of isononyl alcohol (a 10% molar excess to drive the reaction), and 1.5 g of TPT catalyst.

  • Heating & Reflux: Heat the mixture to 160–180°C under a steady, subsurface flow of dry nitrogen. The nitrogen sparge facilitates the rapid removal of methanol from the liquid phase.

  • Equilibrium Shift: As the transesterification proceeds, methanol will vaporize, travel through the column, and condense in the Dean-Stark trap.

  • Self-Validation Checkpoint: The theoretical yield of methanol for this scale is approximately 161 mL. The reaction is deemed complete when exactly this volume is collected, and the overhead vapor temperature begins to rise toward the boiling point of isononyl alcohol, indicating no more methanol is being formed.

  • Workup: Neutralize the TPT catalyst by adding 5 mL of water (hydrolyzing the titanate to insoluble TiO₂). Filter the mixture, then subject the filtrate to vacuum distillation (20 mmHg, 150°C) to strip off the excess isononyl alcohol.

Physicochemical Profiling & Quality Control Data

To ensure batch-to-batch consistency, the intermediates and final products must be profiled against strict physicochemical markers. The table below summarizes the quantitative data and self-validation markers for the workflow[2][4].

CompoundMolecular WeightPhysical StatePrimary FunctionSelf-Validation Marker (QC)
DMCHDC 198.22 g/mol Clear LiquidDiels-Alder AdductAlkene C=C stretch (~1650 cm⁻¹)
Dimethyl cyclohexane-1,2-dicarboxylate 200.23 g/mol Clear LiquidHydrogenated IntermediateComplete absence of Alkene stretch
Diisononyl cyclohexane-1,2-dicarboxylate 424.66 g/mol Colorless OilFinal PlasticizerEster C=O (~1735 cm⁻¹), No methoxy protons in ¹H-NMR

References

  • 1,2-Cyclohexane dicarboxylic acid diisononyl ester - Wikipedia. Source: Wikipedia. URL: [Link]

  • Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate | CID 253379 - PubChem. Source: National Institutes of Health (NIH). URL: [Link]

  • 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester - NIST WebBook. Source: National Institute of Standards and Technology (NIST). URL: [Link]

  • US20080188601A1 - Mixture of Diisononyl Esters of 1,2-Cyclohexanedicarboxylic Acid, Method For the Production Thereof and Use of These Mixtures. Source: Google Patents.

Sources

Application Note: Synthesis and Optimization of Poly(cyclohexylene dimethylene cyclohexanedicarboxylate) (PCCD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Poly(cyclohexylene dimethylene cyclohexanedicarboxylate) (PCCD) is an advanced cycloaliphatic polyester renowned for its exceptional optical transparency, weatherability, and mechanical toughness[1]. Unlike traditional aromatic polyesters such as PET, the fully aliphatic ring structure of PCCD confers superior resistance to UV degradation while maintaining high thermal stability[2]. This application note provides a comprehensive, self-validating protocol for the synthesis of high-molecular-weight PCCD via a two-step melt polycondensation process. It is designed for researchers and materials scientists aiming to optimize reaction parameters, control stereochemistry, and achieve targeted thermomechanical properties for smart films, biomaterials, and transparent composites[1][2].

Mechanistic Overview & Stereochemical Causality

The synthesis of PCCD relies on the step-growth polymerization of 1,4-cyclohexanedimethanol (CHDM) and 1,4-cyclohexanedicarboxylic acid (CHDA) or its dimethyl ester derivative (DMCD)[1][3]. The reaction is catalyzed by titanium-based coordination complexes, most notably Titanium tetrabutoxide (Ti(OBu)₄), which facilitates nucleophilic acyl substitution.

The Two-Step Polycondensation Pathway
  • Esterification/Transesterification: The initial phase occurs at atmospheric pressure under an inert nitrogen blanket. The diol and diacid/diester condense to form low-molecular-weight oligomers. The continuous removal of the byproduct (water or methanol) drives the equilibrium forward[1].

  • Melt Polycondensation: The system is subjected to high vacuum and elevated temperatures (up to 275 °C). This phase facilitates chain extension by removing excess CHDM and condensation byproducts, ultimately building the molecular weight (

    
    ) to >30,000  g/mol [1].
    
The Role of Stereochemistry

The cyclohexane rings in both CHDM and CHDA can exist in cis or trans configurations. The stereochemistry of the incorporated CHDA heavily dictates the polymer's final morphology[4][5].

  • High trans-CHDA content: Promotes tight chain packing, resulting in highly crystalline polymers with elevated glass transition (

    
    ) and melting (
    
    
    
    ) temperatures[2].
  • High cis-CHDA content (≥ 40%): Disrupts structural regularity, yielding an amorphous polymer with exceptional optical transmittance and low haze[5].

  • Note: At high melt polycondensation temperatures, cis/trans isomers of CHDA can revert to an equilibrium mixture (~68% trans / 32% cis)[2][6].

Experimental Workflow Visualization

PCCD_Synthesis Start Monomer Preparation CHDM + CHDA (Molar Ratio 1.004:1) Catalyst: Ti(OBu)4 Step1 Phase 1: Esterification Temp: 220 °C | Stirring: 150 rpm | N2 Atm Start->Step1 Load into Reactor Byproduct1 Distillation (Removal of H2O / MeOH) Step1->Byproduct1 Condensate Collection Step2 Phase 2: Polycondensation Temp: 275 °C | Vacuum: < 100 Pa Step1->Step2 Oligomer Transfer Monitor In-Process Validation Monitor Stirrer Torque for Viscosity Step2->Monitor Chain Extension End High Molecular Weight PCCD (Mn > 30,000 g/mol) Monitor->End Target Torque Reached (Quench & Extrude)

Figure 1: Two-step melt polycondensation workflow for the synthesis of PCCD.

Reagents and Equipment

  • Monomers: 1,4-Cyclohexanedimethanol (CHDM, mixture of isomers) and 1,4-Cyclohexanedicarboxylic acid (CHDA) or Dimethyl 1,4-cyclohexanedicarboxylate (DMCD).

  • Catalyst: Titanium tetrabutoxide (Ti(OBu)₄), 0.05–0.1 mol% relative to diacid.

  • Antioxidant: Irganox 1010 (0.1 wt%) to prevent thermal degradation during the high-temperature melt phase.

  • Equipment: A 500 mL stainless steel or heavy-walled glass polymerization reactor equipped with a mechanical stirrer (with torque readout), a nitrogen gas inlet, a Vigreux column connected to a distillation condenser, and a high-vacuum pump equipped with a cold trap.

Step-by-Step Methodology

Phase 1: Esterification / Transesterification
  • Reactor Charging: Introduce CHDM and CHDA into the reactor. Crucial Causality: Maintain an initial molar ratio of CHDM to CHDA at exactly 1.004:1 [1]. This slight excess of the diol compensates for minor volatilization losses and ensures hydroxyl end-capping, which is required for efficient step-growth kinetics.

  • Purging: Seal the reactor and purge with high-purity nitrogen three times to eliminate oxygen, preventing oxidative discoloration.

  • Heating & Catalysis: Heat the reaction mixture to 150 °C to melt the monomers. Once molten, inject the Ti(OBu)₄ catalyst and Irganox 1010.

  • Esterification: Ramp the temperature to 220 °C and set the mechanical stirring rate to 150 rpm [1].

  • Byproduct Collection: Maintain these conditions for 2 to 3 hours. Monitor the distillation of water (if using CHDA) or methanol (if using DMCD). The esterification phase is considered complete when 95% of the theoretical byproduct volume is collected.

Phase 2: Melt Polycondensation
  • Temperature Ramp: Gradually increase the reactor temperature to 275 °C at a rate of 2 °C/min[1].

  • Vacuum Application: Slowly apply vacuum over 30 minutes to avoid oligomer bumping. Reduce the pressure to < 100 Pa (preferably < 50 Pa).

  • Self-Validating Viscosity Monitoring: As the polymer chains extend, the melt viscosity will increase exponentially. Monitor the torque of the mechanical stirrer. The reaction is self-validating: once the torque reaches a predetermined plateau (calibrated to an intrinsic viscosity corresponding to

    
     > 30,000  g/mol ), the reaction is complete[1].
    
  • Termination: Break the vacuum with nitrogen gas. Stop the stirrer, and extrude the molten PCCD polymer into a cold water bath to quench the reaction. Pelletize the polymer strands for downstream processing.

Quantitative Data & Process Parameters

Table 1: Optimal Reaction Parameters for PCCD Synthesis[1]

ParameterPhase 1: EsterificationPhase 2: PolycondensationRationale / Causality
Temperature 220 °C275 °C220 °C optimizes esterification without degrading monomers; 275 °C is required to keep high-MW PCCD molten[1].
Pressure Atmospheric (N₂ blanket)< 100 Pa (High Vacuum)Vacuum is strictly required to remove residual diol and drive the equilibrium toward chain extension.
Stirring Rate 150 rpm50 - 100 rpm150 rpm ensures optimal mass transfer during esterification[1]; lower rpm in Phase 2 prevents shear degradation of long chains.
Molar Ratio 1.004 : 1 (CHDM:CHDA)N/AExcess diol ensures OH-terminated oligomers, maximizing final molecular weight[1].

Table 2: Impact of Stereochemistry on PCCD Properties[2][5]

Initial CHDA Isomer RatioPolymer MorphologyOptical TransmittanceThermal Properties
> 70% trans-CHDA SemicrystallineOpaque / TranslucentHigh

and

; excellent thermal stability[2].
≥ 40% cis-CHDA AmorphousHighly Transparent (>90%)Lower

; ideal for transparent composites and smart films[5].

Troubleshooting & Optimization Insights

  • Low Molecular Weight / Brittle Polymer: If the target torque is not reached, suspect vacuum leaks or an incorrect initial monomer ratio. Even a 1% deviation from the 1.004:1 CHDM:CHDA ratio will severely cap the maximum achievable molecular weight due to Carothers' equation principles[1].

  • Discoloration (Yellowing): Indicates thermal degradation or oxidation. Ensure strict nitrogen purging prior to heating. If yellowing persists, increase the antioxidant concentration (Irganox 1010) or verify that the Ti(OBu)₄ catalyst is not contaminated.

  • Opacity in Intended Transparent Applications: If the synthesized PCCD is opaque, crystallization has occurred. This is either due to insufficient cis-CHDA content (< 40%)[5] or overly slow cooling during the quench phase. Amorphous PCCD must be rapidly quenched to prevent the formation of spherulites. Alternatively, nucleating agents like MDBS can be utilized to control crystallization behavior and improve transparency in semicrystalline variants[7][8][9].

References

  • Synthesis of Poly(1,4-cyclohexanedimethyl-1,4-cyclohexanedicarboxylate) as the Matrix Resin for Transparent Composites - ResearchGate. Available at: [Link]

  • Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC. Available at:[Link]

  • Recent Advances in the Development 1,4-Cycloheanedimethanol (CHDM) and Cyclic Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - Preprints.org. Available at:[Link]

  • Poly(1,4‐cyclohexylenedimethylene 1,4‐cyclohexanedicarboxylate): Influence of stereochemistry of 1,4‐cyclohexylene units on the thermal properties - Semantic Scholar. Available at:[Link]

  • Optimization of poly(1,4-cyclohexylidene cyclohexane-1,4-dicarboxylate) (PCCD) preparation for increased crystallinity - ResearchGate. Available at: [Link]

  • US6828410B2 - Method for preparing poly(cyclohexane-1,4-dicarboxylate)s from cyclohexane-1,4-dicarboxylic acid - Google Patents.
  • The study of the structure and performance of polyoxymethylene modified by nucleating agent L - ResearchGate. Available at: [Link]

  • Improvement of Transparencies and Mechanical Properties of Poly(cyclohexylene dimethylene cyclohexanedicarboxylate) Parts Using a Compounding Nucleating Agent to Control Crystallization - ResearchGate. Available at:[Link]

  • Comparison of Properties of Colorless and Transparent Polyimide Nanocomposites Containing Different Diamine Monomers - ACS Omega. Available at:[Link]

Sources

Troubleshooting & Optimization

Controlling cis/trans isomerization during dimethyl 4-cyclohexene-1,2-dicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereoselective Synthesis of Dimethyl 4-cyclohexene-1,2-dicarboxylate

Welcome to the Advanced Synthesis Support Module

Subject: Controlling cis/trans Isomerization in Diels-Alder Cycloadditions Ticket ID: DA-ISO-442 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Mechanistic Intelligence: The Kinetic vs. Thermodynamic Battlefield

To control the stereochemistry of this compound, you must treat the reaction not as a single event, but as a competition between kinetic control (stereospecific addition) and thermodynamic equilibration (isomerization).

  • The cis Pathway (Kinetic): The Diels-Alder reaction is stereospecific with respect to the dienophile.[1] cis-Dimethyl maleate reacts with butadiene to form the cis-diester. This product is thermodynamically less stable due to the steric repulsion of the two ester groups on the same face of the ring (syn-configuration).

  • The trans Pathway (Thermodynamic): trans-Dimethyl fumarate reacts to form the trans-diester. This product is thermodynamically favored (anti-configuration).

  • The Failure Mode: Under high thermal conditions (standard reflux), dimethyl maleate can isomerize to dimethyl fumarate before the cycloaddition occurs. Furthermore, the cis-product can epimerize to the trans-product if basic impurities are present.

Decision Matrix: Selecting Your Route

The following workflow illustrates how reaction conditions dictate the stereochemical outcome.

IsomerizationControl Maleate Dimethyl Maleate (cis-Dienophile) Reaction_Cold Lewis Acid Catalysis (-20°C to 0°C) Kinetic Control Maleate->Reaction_Cold Preserves Stereochem Reaction_Hot Thermal Conditions (>100°C) Isomerization Risk Maleate->Reaction_Hot Thermal Isomerization Fumarate Dimethyl Fumarate (trans-Dienophile) Fumarate->Reaction_Hot Butadiene 1,3-Butadiene (or 3-Sulfolene) Butadiene->Reaction_Cold CisProduct cis-Diester Product (Kinetic Product) Reaction_Cold->CisProduct High Selectivity Reaction_Hot->Fumarate Isomerizes First TransProduct trans-Diester Product (Thermodynamic Product) Reaction_Hot->TransProduct Major Product Epimerization Base Catalysis (NaOMe/MeOH) CisProduct->Epimerization Post-Synthesis Equilibration Epimerization->TransProduct Thermodynamic Drive

Figure 1: Stereochemical pathways. Green paths indicate the strategy for pure cis-isomer; red/dashed paths indicate thermal leakage to the trans-isomer.

Troubleshooting Wizard (Q&A)

Q1: I used dimethyl maleate, but my GC-MS shows 15-20% trans-isomer. Why? Diagnosis: Thermal Isomerization of the Starting Material. Root Cause: You likely ran the reaction thermally (reflux in toluene or xylene) without a catalyst. At temperatures


C, the C=C bond of dimethyl maleate has enough energy to rotate, isomerizing to the more stable fumarate before it reacts with butadiene [1].
Corrective Action:  Switch to a Lewis Acid Catalyzed  protocol (see Protocol A). Lewis acids (e.g., 

,

) lower the activation energy by reducing Pauli repulsion between the diene and dienophile [2]. This allows the reaction to proceed at

C or room temperature, where isomerization is kinetically impossible.

Q2: I synthesized the cis-isomer successfully, but after distillation, it turned into the trans-isomer. Diagnosis: Base-Catalyzed Epimerization or Thermal Epimerization during Workup. Root Cause:

  • Base Residues: Even trace amounts of basic impurities (amines, hydroxide) can deprotonate the

    
    -carbon (next to the ester), forming an enolate. Reprotonation occurs from the less hindered side, locking in the trans configuration [3].
    
  • Excessive Pot Temperature: During distillation, prolonged heating can drive thermodynamic equilibration. Corrective Action:

  • Ensure the crude mixture is neutral or slightly acidic before heating. Wash with dilute HCl or saturated

    
    .
    
  • Use vacuum distillation to keep the pot temperature below

    
    C.
    

Q3: Why is my yield low when using 3-sulfolene as the butadiene source? Diagnosis: Incomplete extrusion of


 or Polymerization.
Root Cause:  3-sulfolene releases butadiene and 

upon heating. If the temperature is too low (

C), butadiene generation is slow. If too high or prolonged, butadiene polymerizes. Corrective Action:
  • The "Goldilocks" Zone: Reflux in xylene (

    
    C) is standard for thermal runs.
    
  • Trap & Transfer: For Lewis Acid runs (Protocol A), you cannot generate butadiene in situ because the heat required to break 3-sulfolene would kill the stereoselectivity. You must crack 3-sulfolene in a separate flask and distill the butadiene gas into your cold reaction vessel containing the Lewis acid [4].

Standard Operating Protocols (SOPs)

Protocol A: High-Fidelity Synthesis of cis-Dimethyl 4-cyclohexene-1,2-dicarboxylate

Target: >98% cis-isomer retention.

Reagents:

  • Dimethyl Maleate (1.0 equiv)

  • 1,3-Butadiene (1.2 - 1.5 equiv, condensed gas)

  • Lewis Acid Catalyst:

    
     (1.0 M in hexanes, 0.1 - 0.2 equiv) or 
    
    
    
    (powder).
  • Solvent: Dichloromethane (anhydrous).

Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve Dimethyl Maleate in DCM (

    
     concentration). Cool to 
    
    
    
    C using an ice/salt bath.
  • Catalyst Addition: Slowly add the Lewis Acid catalyst dropwise. Note: The solution may darken; this is the dienophile-Lewis Acid complex forming.

  • Diene Addition: Condense 1,3-butadiene gas into a pre-weighed cold trap, then transfer (or distill directly) into the reaction mixture.

  • Reaction: Stir at

    
    C for 4–6 hours. Monitor by TLC (or GC).
    
  • Quench (Critical): Pour the cold mixture into ice-cold dilute HCl (

    
    ). Vigorous stirring is required to break the Aluminum-oxygen complex.
    
  • Workup: Extract with DCM, wash with

    
     (to remove acid traces), then brine. Dry over 
    
    
    
    .
  • Purification: Vacuum distillation or flash chromatography (Silica, Hex/EtOAc).

Protocol B: Controlled Synthesis of trans-Dimethyl 4-cyclohexene-1,2-dicarboxylate

Target: Thermodynamic stability.

Strategy: It is often cheaper to synthesize the cis-isomer (or a mixture) thermally and then chemically force it to the trans-isomer.

Workflow:

  • Synthesis: Perform the thermal Diels-Alder reaction (Reflux Dimethyl Maleate + 3-Sulfolene in Xylene at

    
    C). This yields a mixed cis/trans product.[1][2][3][4]
    
  • Epimerization: Isolate the crude diester. Dissolve in Methanol.

  • Catalysis: Add Sodium Methoxide (NaOMe, 0.1 equiv).

  • Reflux: Heat at reflux for 2–4 hours. The base allows the

    
    -protons to equilibrate to the thermodynamically favored trans-configuration [5].
    
  • Neutralization: Quench with Acetic Acid (1.0 equiv relative to NaOMe).

  • Isolation: Remove MeOH, redissolve in ether, wash with water, and distill.

Comparative Data: Reaction Conditions vs. Stereoselectivity

VariableThermal (Reflux)Lewis Acid (

,

C)
Base-Catalyzed Post-Tx
Dominant Isomer Mixed (cis + trans)cis (>95%)trans (>99%)
Mechanism Concerted CycloadditionLUMO-lowering CatalysisEnolate Epimerization
Isomerization Risk High (SM isomerizes)Low (Kinetic control)N/A (Intentional)
Reaction Time 12–24 Hours2–6 Hours2–4 Hours
Yield 60–80%85–95%>90% (conversion)

References

  • Vertex AI Search. (2025). Isomerization of dimethyl maleate to dimethyl fumarate during Diels-Alder reaction. 5

  • Vermeeren, P., et al. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. National Institutes of Health (PMC). 6

  • ResearchGate. (n.d.).[4] Dimethyl cis- and trans-1,2-Dimethylcyclohexane-1,2-dicarboxylate Epimerization. 7

  • Odinity. (2013).[1] Diels-Alder Synthesis of Cyclohex-4-ene-1,2-cis-dicarboxylic Anhydride. 1

  • Princeton University. (2021). Selective Isomerization via Transient Thermodynamic Control. 2

Sources

Technical Support Center: High-Efficiency Synthesis of Dimethyl Tetrahydrophthalate (DMTHP)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving yield of Diels-Alder reaction for dimethyl tetrahydrophthalate Target Audience: Researchers, Process Chemists, and Drug Development Professionals Reference ID: TSC-DA-ISO-DMM-001[1]

Executive Summary & Core Diagnostic

The Challenge: The synthesis of dimethyl tetrahydrophthalate (DMTHP) via the Diels-Alder cycloaddition of isoprene and dimethyl maleate is theoretically straightforward but practically nuanced. Low yields typically stem from three competing factors:

  • Retro-Diels-Alder Reversibility: High thermal loads drive the equilibrium backward (entropy favored).[1][2][3]

  • Oligomerization: Isoprene is prone to radical-initiated homopolymerization or copolymerization.

  • Stereochemical Drift: Isomerization of the cis-diester (maleate derived) to the thermodynamically stable trans-isomer (fumarate derived) under aggressive conditions.

The Solution: Shift from purely thermal activation to Lewis Acid Catalysis . This lowers the activation energy (


), allowing the reaction to proceed at temperatures below the threshold for significant retro-reaction and polymerization.
Diagnostic Workflow

Use this decision tree to identify the root cause of your yield loss before altering your protocol.

TroubleshootingFlow Start Start: Low Yield Observed CheckPolymer Is the reaction mixture viscous/gummy? Start->CheckPolymer CheckSM Is unreacted Dimethyl Maleate high? CheckPolymer->CheckSM No Yes_Poly Issue: Isoprene Polymerization Sol: Add Hydroquinone + Slow Addition CheckPolymer->Yes_Poly Yes CheckIsomer Is product ratio shifting (cis vs trans)? CheckSM->CheckIsomer No Yes_SM Issue: Kinetic Barrier / Reversibility Sol: Switch to Lewis Acid (AlCl3/Et2AlCl) Reduce Temp to <60°C CheckSM->Yes_SM Yes Yes_Iso Issue: Thermal Isomerization Sol: Lower Temp, Reduce Rxn Time CheckIsomer->Yes_Iso Yes No_Iso Issue: Workup Loss Sol: Check volatility of product Optimize extraction CheckIsomer->No_Iso No

Figure 1: Diagnostic logic for identifying yield-limiting factors in DMTHP synthesis.

Critical Process Parameters (CPP)

The following parameters are non-negotiable for high-yield synthesis.

ParameterStandard Thermal ConditionsOptimized Catalytic Conditions Why? (The Science)
Temperature 150°C - 180°C0°C - 60°C Lewis acids lower the LUMO energy of the dienophile, reducing the HOMO-LUMO gap. This allows the reaction to occur at temperatures where the Retro-Diels-Alder rate is negligible.
Catalyst NoneAlCl

, Et

AlCl, or Sn-Beta
Coordinates to the carbonyl oxygen of dimethyl maleate, increasing its electrophilicity and accelerating the specific formation of the [4+2] adduct.
Stoichiometry 1.5 - 2.0 eq Isoprene1.1 - 1.2 eq Isoprene Catalysis is faster than polymerization.[1] You need less excess isoprene, reducing waste and purification burden.[1]
Inhibitor Essential (Hydroquinone)Recommended (BHT/TBC) Even with catalysis, radical scavengers prevent background polymerization of the volatile diene.[1]
Solvent Neat or TolueneDichloromethane (DCM) DCM solubilizes Lewis acids effectively and is non-nucleophilic. Toluene is acceptable but requires higher temps.

Optimized Experimental Protocol

Objective: Synthesis of Dimethyl 4-methyl-4-cyclohexene-1,2-dicarboxylate (DMTHP) with >90% Yield.

Reagents
  • Diene: Isoprene (2-methyl-1,3-butadiene) [Freshly distilled to remove inhibitor if using thermal; keep inhibitor for catalytic].[1]

  • Dienophile: Dimethyl Maleate (>98%).[1]

  • Catalyst: Ethylaluminum Dichloride (EtAlCl

    
    ) or Aluminum Trichloride (AlCl
    
    
    
    ).[1]
  • Solvent: Anhydrous Dichloromethane (CH

    
    Cl
    
    
    
    ).[1]
Step-by-Step Methodology
  • Catalyst Activation (Inert Atmosphere Required):

    • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Add Dimethyl Maleate (10.0 g, 69.4 mmol) and anhydrous DCM (50 mL) .

    • Cool the solution to 0°C using an ice bath.

    • Critical Step: Slowly add EtAlCl

      
       (1.0 M in hexanes, 0.1 eq, 6.9 mL)  dropwise via syringe.
      
    • Observation: The solution may turn yellow/orange due to the complexation of the Aluminum with the carbonyl oxygen.

  • Diene Addition:

    • Add Isoprene (5.67 g, 83.3 mmol, 1.2 eq) dropwise over 20 minutes.

    • Reasoning: Slow addition maintains a low concentration of free diene relative to the activated dienophile, suppressing homopolymerization.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (20-25°C) .

    • Stir for 4–6 hours .

    • Monitoring: Monitor via TLC (Solvent: 10% EtOAc/Hexanes) or GC-MS.[1] Look for the disappearance of Dimethyl Maleate.

  • Quench & Workup:

    • Cool back to 0°C.

    • Carefully quench with 10% HCl (20 mL) to break the Aluminum complex.

    • Separate the organic layer.[4] Extract the aqueous layer with DCM (2 x 20 mL).

    • Wash combined organics with Sat. NaHCO

      
        (to remove acid traces) and Brine .[1]
      
    • Dry over MgSO

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The catalytic method often yields pure product. If necessary, distill under reduced pressure (Product BP is approx 130-140°C at 10 mmHg).[1]

Mechanistic Insight & Troubleshooting (FAQ)

Q1: Why is my product solidifying or turning into a gum?

A: You are likely seeing polyisoprene .

  • Cause: Radical polymerization competes with the Diels-Alder cycloaddition. This is exacerbated by high temperatures (>120°C) and lack of radical inhibitors.

  • Fix:

    • Add 0.1 wt% Hydroquinone or BHT to the reaction mixture.

    • Switch to the catalytic protocol (Section 3) to run below 60°C.

    • Ensure your glassware is free of peroxides.

Q2: I am getting a mixture of isomers. How do I control this?

A: The Diels-Alder reaction is stereospecific.[4]

  • Cis-Principle: Dimethyl Maleate (cis) yields the cis-tetrahydrophthalate.[1]

  • Trans-Principle: Dimethyl Fumarate (trans) yields the trans-tetrahydrophthalate.[1]

  • The Drift: At high temperatures (>160°C), the maleate ester can isomerize to the more stable fumarate before the reaction, or the product can epimerize.

  • Fix: Use Lewis Acid catalysis at low temperature (0-25°C) to lock in the stereochemistry of the starting material.

Q3: Can I run this reaction "Neat" (Solvent-free)?

A: Yes, but with caveats.[1]

  • Pros: Higher kinetics due to concentration; Green chemistry (less waste).[1]

  • Cons: Poor heat dissipation (exothermic reaction) can lead to runaway polymerization.[1]

  • Recommendation: If running neat, use a sealed pressure vessel (autoclave) at moderate temperature (100°C) with a radical inhibitor.[1] Do not use Lewis Acids in neat conditions as the exotherm will be uncontrollable.

Q4: Regioselectivity - Where does the methyl group end up?

Isoprene is an asymmetric diene. Dimethyl Maleate is a symmetric dienophile.

  • The product is Dimethyl 4-methyl-4-cyclohexene-1,2-dicarboxylate .[1]

  • Because the dienophile is symmetric, there are no "meta" vs "para" regioisomer issues regarding the ester positions relative to each other. The methyl group is at position 4 (or 5, which is identical by symmetry in the final product).

Visualizing the Catalytic Effect

The diagram below illustrates how the Lewis Acid (LA) alters the reaction pathway.

Mechanism cluster_Thermal Thermal Pathway (High T) cluster_Catalytic Lewis Acid Pathway (Low T) Reactants Isoprene + Dimethyl Maleate TS_Thermal High Energy TS (Slow) Reactants->TS_Thermal >150°C Polymer Side Product: Polyisoprene Reactants->Polymer Radical Path Complex LA-Dienophile Complex (Lower LUMO) Reactants->Complex + AlCl3 Product DMTHP (High Yield) TS_Thermal->Product Reversible TS_Cat Low Energy TS (Fast) Complex->TS_Cat <25°C TS_Cat->Product Irreversible

Figure 2: Comparison of Thermal vs. Lewis Acid Catalyzed pathways.[1] The catalytic route avoids the high-energy transition state and competing polymerization.

References

  • Diels, O., & Alder, K. (1928).[1] Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie. (Foundational Diels-Alder work).[1][5][6] [1]

  • Inman, M. (2017).[1] The Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. (Mechanism and Reversibility).

  • Glebov, E. M., et al. (2001).[1] Kinetics of Isoprene-Maleic Anhydride Diels-Alder Reaction in Supercritical Carbon Dioxide. Journal of Physical Chemistry A. (Kinetics and Solvent Effects).

  • Sauer, J. (1966).[1] Diels-Alder Reactions II: The Reaction Mechanism. Angewandte Chemie International Edition. (Lewis Acid Acceleration).[1] [1]

  • BenchChem Technical Data. (2025). Diethyl Maleate as a Dienophile in Diels-Alder Reactions. (General protocols for maleate esters).

Sources

Technical Support Guide: Purification of Dimethyl 4-cyclohexene-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Triage

This guide addresses the purification of dimethyl 4-cyclohexene-1,2-dicarboxylate (DMCD) contaminated with residual maleic anhydride (MA). This contamination typically arises from an incomplete Diels-Alder reaction or insufficient purification of the anhydride intermediate prior to esterification.

Immediate Diagnostic Check:

  • Contaminant Identity: Are you certain it is Maleic Anhydride? If you have already performed an esterification step (e.g., MeOH/H+), the impurity may have converted to Dimethyl Maleate .

    • If Maleic Anhydride: Proceed to Method A (Hydrolytic Wash).

    • If Dimethyl Maleate: Proceed to Method B (Fractional Distillation).

  • Physical State: Pure DMCD is a liquid at room temperature.[1] If your product is a solid or a slush, you likely have significant MA contamination (MA mp: ~52°C) or the intermediate anhydride (mp: ~103°C).

Chemical & Physical Data Comparison

Understanding the phase properties is critical for selecting the separation vector.

PropertyTarget: DMCD (Diester)Impurity: Maleic Anhydride (MA)Impurity: Dimethyl Maleate
CAS 4841-84-3108-31-6624-48-6
Molecular Weight 198.22 g/mol 98.06 g/mol 144.13 g/mol
Boiling Point ~142°C (20 mmHg)202°C (atm); Sublimes205°C (atm); ~98°C (10 mmHg)
Water Solubility Low (Immiscible)Hydrolyzes to Maleic Acid (Soluble)Low (Immiscible)
Reactivity Stable to mild baseRapidly hydrolyzesStable to mild base

Method A: Hydrolytic Workup (The Standard Protocol)

Best for: Removing unreacted Maleic Anhydride. Mechanism: This method exploits the high reactivity of the anhydride functionality. We convert the lipophilic Maleic Anhydride into the hydrophilic Maleic Acid disodium salt, driving it into the aqueous phase while the target diester remains in the organic phase.

Reagents Required[2][3][4][5][6]
  • Solvent: Ethyl Acetate (EtOAc) or Toluene.

  • Wash Solution: Saturated aqueous Sodium Bicarbonate (NaHCO₃).

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄).

Protocol
  • Dissolution: Dissolve the crude reaction mixture in EtOAc (approx. 5-10 mL solvent per gram of crude).

  • Hydrolysis & Quench: Add saturated aqueous NaHCO₃ (1:1 volume ratio).

    • Critical Step: Stir vigorously for 15–30 minutes at room temperature. The evolution of CO₂ indicates the neutralization of the generated maleic acid.

    • Why: Simple shaking is insufficient. The anhydride must first hydrolyze (react with water) to the acid, which then deprotonates.

  • Phase Separation: Transfer to a separatory funnel. Allow layers to settle.

    • Bottom Layer (Aqueous): Contains Maleic Acid salts (Discard).

    • Top Layer (Organic): Contains DMCD.[2]

  • Secondary Wash: Wash the organic layer once with brine to remove trapped water.

  • Drying: Dry organic layer over MgSO₄, filter, and concentrate under reduced pressure.

⚠️ Risk Alert: Saponification

Do NOT use strong bases like NaOH or KOH. While NaOH hydrolyzes MA faster, it poses a high risk of saponifying your target diester back to the dicarboxylic acid (4-cyclohexene-1,2-dicarboxylic acid), ruining your yield. Saturated NaHCO₃ (pH ~8.5) provides sufficient basicity to ionize maleic acid (pKa ~1.9) without attacking the methyl esters of the target.

Method B: Vacuum Distillation (Scalable Purification)

Best for: Removing Dimethyl Maleate or when "dry" separation is required. Mechanism: Separation based on boiling point differentials.

Protocol
  • Setup: Short-path distillation head or Vigreux column.

  • Pressure: Establish a high vacuum (< 5 mmHg is recommended).

  • Fractions:

    • Fore-run: Residual solvents.[3]

    • Impurity Fraction: If Dimethyl Maleate is present, it will distill around 85–95°C (at ~10 mmHg).

    • Target Fraction: DMCD will distill significantly higher (approx. 120–125°C at 5 mmHg).

  • Sublimation Watch: If free Maleic Anhydride is present, it may sublime and crystallize in the condenser before the liquid distills.

    • Troubleshooting: Use a heat gun to gently warm the condenser inlet to melt the MA crystals into the receiver flask before collecting the main product fraction.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for the Hydrolytic Workup (Method A).

purification_workflow start Crude Mixture (DMCD + Impurities) check Is Impurity Maleic Anhydride? start->check dissolve Dissolve in EtOAc check->dissolve Yes (MA) distill Proceed to Vacuum Distillation check->distill No (Dimethyl Maleate) wash Wash with sat. NaHCO3 (Stir 20 mins) dissolve->wash separate Phase Separation wash->separate aqueous Aqueous Layer (Maleic Acid Salts) separate->aqueous Discard organic Organic Layer (Target DMCD) separate->organic Keep finish Dry & Concentrate (Pure DMCD) organic->finish

Figure 1: Decision tree and workflow for the removal of Maleic Anhydride via hydrolytic workup.

Troubleshooting & FAQs

Q: I formed a stubborn emulsion during the NaHCO₃ wash. How do I break it? A: Emulsions often occur if the crude mixture contains polymeric byproducts from the Diels-Alder reaction.

  • Triage: Add solid NaCl to the separatory funnel to increase the ionic strength of the aqueous layer.

  • Alternative: Filter the biphasic mixture through a pad of Celite. This physically breaks the surface tension bubbles stabilizing the emulsion.

Q: Can I use silica chromatography instead? A: Yes, but it is often overkill for this specific separation.

  • Mobile Phase: A gradient of Hexanes:Ethyl Acetate (starting 9:1) works well.

  • Rf Values: The diester (DMCD) is more polar than the starting diene but generally less polar than hydrolyzed acids. Maleic anhydride often streaks on silica due to hydrolysis.

  • Note: If you use silica, the MA may hydrolyze on the column, making it difficult to elute cleanly. Hydrolytic workup (Method A) is preferred before chromatography.

Q: My product turned yellow after distillation. A: This is likely due to trace polymerization of remaining diene or oxidation.

  • Fix: A rapid filtration through a short plug of activated charcoal or neutral alumina usually removes the color bodies without affecting the ester.

References

  • Organic Syntheses. cis-Δ4-Tetrahydrophthalic Anhydride and dimethyl cis-Δ4-tetrahydrophthalate. Coll. Vol. 4, p.890 (1963).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24124, 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester.

  • Tokyo Chemical Industry (TCI). Product Specification: Dimethyl cis-4-Cyclohexene-1,2-dicarboxylate.

Sources

Optimizing pressure and temperature for dimethyl 4-cyclohexene-1,2-dicarboxylate hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimizing Pressure & Temperature for Dimethyl 4-cyclohexene-1,2-dicarboxylate (DMCD) Hydrogenation

Introduction: The Engineering Context

Welcome to the Advanced Catalysis Support Module. You are likely hydrogenating this compound (DMCD) to produce Dimethyl cyclohexane-1,2-dicarboxylate (DMCH) .[1] This reaction is the critical step in manufacturing non-phthalate plasticizers (such as Hexamoll® DINCH).[1]

The Challenge: The reaction requires saturating the cyclohexene ring without hydrogenating the ester groups (which would yield 1,2-cyclohexanedimethanol, CHDM) or causing hydrolysis. Furthermore, the cis/trans stereoselectivity determines the viscosity and pour point of the final plasticizer, making thermodynamic control essential.

Module 1: Critical Parameter Optimization

Q: What is the optimal Temperature/Pressure window for Ru/Al2O3 catalysts?

A: For Ruthenium-based catalysts (the industry standard for this transformation), the optimal window is 80°C–140°C and 40–100 bar (4–10 MPa) .

The Causality of Temperature (T)
  • < 80°C (Kinetic Control): Reaction rates are slow.[1] The product ratio is dominated by the cis-isomer (kinetic product) due to syn-addition of hydrogen across the double bond.

  • > 140°C (Thermodynamic Control): The rate increases, but you risk two failures:

    • Isomerization: The cis-isomer converts to the thermodynamically more stable trans-isomer (diequatorial conformation).[1]

    • Ester Hydrogenolysis: High T provides the activation energy to attack the carbonyl carbon, cleaving the ester to form alcohols (CHDM), which is a critical impurity.

The Causality of Pressure (P)
  • < 40 bar: Hydrogen solubility in the liquid phase is the rate-limiting step (mass transfer limitation).

  • > 100 bar: Diminishing returns on rate.[1] However, higher pressure generally suppresses dehydrogenation/isomerization, helping to lock in the kinetic (cis) product if desired.

Optimization Matrix:

VariableRangeImpact on RateImpact on Selectivity (Cis:Trans)Risk Factor
Temperature Low (60-90°C) LowHigh Cis (Kinetic)Incomplete conversion
High (120-160°C) HighHigh Trans (Thermodynamic)Ester reduction (Side rxn)
Pressure Low (< 20 bar) Very LowVariableCatalyst deactivation (Coking)
High (> 80 bar) HighFavors Cis (Suppresses isomerization)Reactor safety limits

Module 2: Troubleshooting & Diagnostics

Issue 1: "My reaction stalls at ~85% conversion regardless of time."

Root Cause: Catalyst Deactivation or Pore Blocking.[1]

  • Mechanism: DMCD and its isomers are bulky.[1] If using a microporous support (like certain zeolites or activated carbons), the pores may block. More commonly, trace CO or Sulfur in the H2 feed, or "coking" from side reactions, poisons the active Ru sites.

  • Corrective Action:

    • Feed Purity: Ensure H2 is >99.99% pure.

    • Solvent Check: If running neat (solvent-free), viscosity increases as conversion progresses.[1] Add 10-20% MeOH to improve mass transfer.[1]

    • Regeneration: Wash catalyst with hot methanol to remove oligomers.[1]

Issue 2: "I am detecting 1,2-cyclohexanedimethanol (CHDM) in my GC/MS."

Root Cause: Over-hydrogenation (Ester Hydrogenolysis).[1]

  • Mechanism: The catalyst is attacking the C=O bond. This has a higher activation energy than C=C hydrogenation.[1]

  • Corrective Action:

    • Lower Temperature: Immediately reduce T by 20°C.

    • Check Catalyst: If using Ni-based or Cu-Cr catalysts, they are more prone to ester reduction than Ru at high T. Switch to Ru/Al2O3 or Ru/C .[1]

    • Reduce Residence Time: Stop the reaction immediately upon H2 uptake cessation.

Issue 3: "The Cis/Trans ratio is inconsistent between batches."

Root Cause: Thermal gradients or Pre-activation variance.[1]

  • Mechanism: Isomerization is endothermic and slow.[1] Small variances in "hot spots" within a batch reactor can drive cis-to-trans conversion locally.[1]

  • Corrective Action:

    • Stirring Rate: Ensure

      
       (mass transfer coefficient) is maximized (>1000 rpm) to prevent local overheating on the catalyst surface.
      
    • Cooling: Control the exotherm strictly during the first 30 minutes (the fast kinetic phase).

Module 3: Visualizing the Reaction Logic

Reaction Network Diagram

This diagram illustrates the primary hydrogenation path versus the unwanted side reactions and isomerization loops.

ReactionNetwork DMCD DMCD (Substrate) Cis Cis-DMCH (Kinetic Product) DMCD->Cis +H2, Ru/Al2O3 Low T (<100°C) Trans Trans-DMCH (Thermodynamic Product) Cis->Trans Isomerization High T (>140°C) Side Side Products (CHDM / Alcohols) Cis->Side Over-Hydrogenation High T + High P Trans->Cis Rare (High Energy) Trans->Side Over-Hydrogenation

Caption: Figure 1. Reaction network showing the kinetic path to Cis-DMCH and thermodynamic drift to Trans-DMCH.

Module 4: Standardized Experimental Protocol

Objective: Hydrogenation of DMCD using 5% Ru/Al2O3.

  • Catalyst Pre-treatment (Crucial):

    • Ru catalysts can oxidize during storage.[1]

    • Step: Reduce catalyst in situ at 150°C under 20 bar H2 for 2 hours before introducing the liquid substrate. This ensures Ru⁰ metallic sites are active.[1]

  • Loading:

    • Load DMCD (neat or 50 wt% in Methanol).[1]

    • Catalyst loading: 0.5 – 2.0 wt% relative to substrate.[1]

  • Pressurization:

    • Purge N2 (3x) to remove O2.[1]

    • Purge H2 (3x).[1]

    • Pressurize to 60 bar (6 MPa) .

  • Reaction:

    • Heat to 100°C . Note: Stirring should start only after T is reached to avoid cold-start kinetic data skewing.

    • Monitor H2 uptake. Reaction is complete when pressure drop plateaus.[1]

  • Work-up:

    • Cool to <40°C.[1]

    • Vent H2 carefully.[1]

    • Filter catalyst (recycle possible).[1]

    • Analyze filtrate via GC-FID (Ret.[1] time: Cis < Trans).

Module 5: Troubleshooting Logic Tree

Use this flow to diagnose process failures systematically.

Troubleshooting Start Problem Detected CheckConv Is Conversion < 99%? Start->CheckConv CheckSel Is Selectivity Wrong? Start->CheckSel Poison Catalyst Poisoning? (S, CO, H2O) CheckConv->Poison Yes (Stalled) MassTransfer Mass Transfer Limit? (Increase Stirring/P) CheckConv->MassTransfer Yes (Slow) TooMuchTrans Too much Trans-isomer? CheckSel->TooMuchTrans Yes SideProducts Alcohol Formation? CheckSel->SideProducts Yes Sol_Temp Lower Temperature TooMuchTrans->Sol_Temp Isomerization is Endothermic SideProducts->Sol_Temp Ester Reduction needs High Ea Sol_Time Reduce Reaction Time SideProducts->Sol_Time

Caption: Figure 2. Diagnostic logic tree for isolating conversion and selectivity failures.

References
  • Kinetics of Hydrogenation of MTHPA to MHHPA over Ni-based catalysts. (Relevant for Ni/Ru bimetallic behavior and support interactions). Semantic Scholar. Link

  • Rational design of highly dispersed ultra-small Ru nanoparticles on MgO–Al2O3. (Discusses suppression of C-O hydrogenolysis in aromatic esters). RSC Advances. Link

  • Kinetics of Selective Hydrogenation of Dimethyl Maleate. (Provides kinetic data on Ru catalysts for ester hydrogenation vs ring saturation). Asian Journal of Chemistry. Link

  • Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. (Fundamental thermodynamic stability of Trans vs Cis isomers). YouTube / Academic Lecture. Link

  • Kinetics of hydrogenation of dimethyl 1,4‐cyclohexanedicarboxylate. (Comparative kinetics for similar dicarboxylate systems). Canadian Journal of Chemical Engineering.[1] Link

Sources

Troubleshooting low molecular weight in polymers made from dimethyl 4-cyclohexene-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center.

Dimethyl 4-cyclohexene-1,2-dicarboxylate is a uniquely bifunctional monomer. It possesses both a diester group (capable of step-growth polycondensation) and an internal alkene (capable of chain-growth metathesis). Because of this dual reactivity, researchers often encounter low molecular weight (MW) plateaus when the reaction conditions intended for one functional group inadvertently trigger the thermodynamic or kinetic limitations of the other.

As a Senior Application Scientist, I have structured this guide to help you diagnose the root cause of your MW limitations, understand the underlying polymer physics, and implement self-validating protocols to guarantee high-molecular-weight synthesis.

Section 1: Diagnostic Triage & Quantitative Baselines

Before troubleshooting, you must identify which polymerization pathway is failing. The table below summarizes the quantitative baselines and primary failure modes for both synthetic routes.

Table 1: Comparative Analysis of Polymerization Pathways

ParameterStep-Growth PolycondensationRing-Opening Metathesis (ROMP)
Target Functional Group Diester (C=O)Internal Alkene (C=C)
Co-Reactant Aliphatic Diols (e.g., 1,4-Butanediol)Strained Cycloalkenes (e.g., Norbornene)
Typical Catalyst Titanium Tetrabutoxide (Ti(OBu)₄)Ruthenium Carbenes (Grubbs II)
Expected MW (

)
15,000 - 30,000 Da40,000 - 100,000 Da (as copolymer)
Primary Cause of Low MW Stoichiometric loss, Poor vacuumLow ring strain (

)[1]
Thermodynamic Driver Condensate removal (Entropy)Ring Strain Energy (Enthalpy)

Section 2: Troubleshooting FAQs

Q1: I am attempting a step-growth melt polycondensation with a diol, but my molecular weight ( ) plateaus strictly below 8,000 Da. How do I break this ceiling?

Causality: In step-growth polymerization, molecular weight is strictly governed by the Carothers equation (


). To achieve high molecular weight, conversion (

) must exceed 99%, which requires perfect stoichiometric balance between the diester and diol. This compound produces methanol as a condensate. If your vacuum is applied too early, or if your diol is highly volatile, you will strip the diol from the melt alongside the methanol. This destroys the 1:1 stoichiometry and permanently caps chain growth. Solution: Implement a staged vacuum protocol and use a 5-10% molar excess of the diol to compensate for volatilization during the high-vacuum phase.
Q2: During high-temperature polycondensation (>220°C), my polymer becomes insoluble, and the MW of the soluble fraction drops. What is happening?

Causality: The internal alkene in the cyclohexene ring is susceptible to thermally induced radical cross-linking. While stable at room temperature, prolonged exposure to temperatures above 200°C in the presence of trace oxygen or metal catalysts induces auto-oxidation at the double bond. This branching disrupts linear chain growth, leading to premature gelation (insolubility) and a low-MW soluble fraction. Solution: Add a radical inhibitor (e.g., 0.1 wt% BHT) to the monomer mixture and conduct the reaction under strictly anaerobic (Argon) conditions at temperatures not exceeding 200°C.

Q3: I am trying to polymerize the monomer via Ring-Opening Metathesis Polymerization (ROMP) using a Grubbs II catalyst, but I recover mostly unreacted monomer and low MW oligomers. Why?

Causality: ROMP is driven by the enthalpic release of ring strain energy (RSE). Cyclohexene derivatives possess an exceptionally low RSE of approximately 1.93 kcal/mol[2]. Because polymerization results in a loss of translational entropy (


), the negligible enthalpic gain (

) makes the Gibbs free energy of polymerization positive (

) at room temperature[1]. Over 40 years of study has shown that ring-chain equilibrium in ROMP is heavily dependent on this ring strain. Simply put, homopolymerization of this monomer via ROMP is thermodynamically impossible under standard conditions. Solution: You must alter the thermodynamic landscape. Use Alternating ROMP (Alt-ROMP) by copolymerizing with a highly strained monomer like cyclobutene or norbornene[3], which provides the necessary enthalpic driving force to pull the reaction forward.

Section 3: Troubleshooting Workflow

TroubleshootingWorkflow Start Symptom: Low Molecular Weight Decision Which Polymerization Pathway? Start->Decision Poly Step-Growth Polycondensation Decision->Poly Diol + Heat ROMP Chain-Growth ROMP Decision->ROMP Grubbs Catalyst Poly_Issue1 Stoichiometric Imbalance (Diol Volatilization) Poly->Poly_Issue1 Poly_Issue2 Thermal Cross-linking (Alkene Degradation) Poly->Poly_Issue2 ROMP_Issue Thermodynamic Barrier (Low Ring Strain) ROMP->ROMP_Issue Poly_Fix1 Action: Apply <0.1 Torr Vacuum Add 5-10% Excess Diol Poly_Issue1->Poly_Fix1 Poly_Fix2 Action: Add 0.1 wt% BHT Keep Temp < 200°C Poly_Issue2->Poly_Fix2 ROMP_Fix Action: Switch to Alt-ROMP with Strained Monomer ROMP_Issue->ROMP_Fix

Diagnostic workflow for low MW in this compound.

Section 4: Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies incorporate built-in validation checks. Do not proceed to the next step until the validation condition is met.

Protocol A: Self-Validating Melt Polycondensation (Polyesterification)

Objective: Synthesize linear polyesters >20,000 Da while preserving the internal alkene.

  • Stoichiometric Charging & Inerting: Charge a Schlenk flask with exactly 1.000 eq of this compound, 1.050 eq of 1,4-butanediol, 0.1 wt% BHT (radical inhibitor), and 0.1 mol% Ti(OBu)₄.

    • Validation Check: Perform three vacuum/argon backfill cycles. The system must hold <0.1 Torr for 5 minutes without the pump running to validate an absolute leak-free environment before heating.

  • Transesterification (Oligomerization): Heat the mixture to 160°C under a gentle flow of Argon.

    • Validation Check: Monitor the collection of methanol in a graduated Dean-Stark trap. Do not proceed to Step 3 until >95% of the theoretical methanol volume is collected (typically 2-4 hours). This validates that the esterification is complete and prevents monomer sublimation in the next step.

  • High-Vacuum Polycondensation: Gradually increase the temperature to 195°C (do not exceed 200°C to protect the alkene) and slowly apply high vacuum (<0.1 Torr) over 1 hour to remove excess diol.

    • Validation Check: Monitor the electrical torque of the overhead mechanical stirrer. The reaction is complete when the torque plateaus for 15 minutes, indicating maximum achievable molecular weight under the current equilibrium.

Protocol B: Self-Validating Alternating ROMP (Alt-ROMP)

Objective: Achieve high MW copolymers by overcoming the thermodynamic barrier of the cyclohexene ring.

  • Monomer Preparation & Deoxygenation: Prepare a 1:1 molar solution of this compound and a highly strained comonomer (e.g., norbornene) in anhydrous dichloromethane (DCM) at a 1.0 M total concentration.

    • Validation Check: Subject the solution to three freeze-pump-thaw cycles. Validate purity by running a background GC-MS to ensure 0 ppm moisture and peroxides, which irreversibly poison Ruthenium carbenes.

  • Catalyst Injection & Propagation: Cool the reaction to 0°C (lowering the temperature favors the exothermic polymerization by reducing the entropic penalty). Inject 1 mol% Grubbs II catalyst.

    • Validation Check: Pull a 0.1 mL aliquot at 30 minutes. Quench with ethyl vinyl ether and run a rapid ^1H-NMR. The disappearance of the sharp monomeric alkene protons and the appearance of a broadened polymeric alkene signal validates active propagation.

  • Termination & Precipitation: Quench with excess ethyl vinyl ether after 4 hours. Precipitate dropwise into vigorously stirred cold methanol.

    • Validation Check: The formation of fibrous, white polymer strands (rather than a cloudy suspension) physically validates the presence of high molecular weight entangled polymer chains.

References

1.[3] Precision Synthesis of Alternating Copolymers via Ring-Opening Polymerization of 1-Substituted Cyclobutenes. Accounts of Chemical Research. URL: 2.[2] C6-ROMP: Structure-Guided Monomer Design for Chemically Recyclable Polymers. ChemRxiv. URL: 3.[1] Ring Opening Metathesis Polymerisation and Related Chemistry. ResearchGate. URL: 4. Ring-Opening Metathesis Polymerization with the Second Generation Hoveyda−Grubbs Catalyst. ElectronicsAndBooks. URL:

Sources

Minimizing side products in the esterification of tetrahydrophthalic anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Minimizing Side Products & Process Control in Tetrahydrophthalic Anhydride (THPA) Esterification Ticket ID: THPA-EST-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Reaction Logic

Welcome to the technical support interface. You are likely encountering issues with color, acidity, or isomeric purity during the reaction of cis-1,2,3,6-tetrahydrophthalic anhydride (THPA) with alcohols.

To minimize side products, you must first understand that THPA esterification involves two distinct stages with competing degradation pathways. The primary challenge is the lability of the cyclohexene double bond , which is prone to acid-catalyzed migration (isomerization), leading to product inconsistency.

The Reaction Network (Visualization)

The following diagram maps the critical path to the target Di-ester while highlighting where side products (Isomers, Color Bodies, Ethers) originate.

THPA_Reaction_Network THPA THPA (Anhydride) (Solid, cis-Δ4) MonoEster Mono-Ester (Half-Ester) THPA->MonoEster Ring Opening (Fast, Exothermic) Isomers Isomers (Δ1, Δ3) (Thermodynamic Sink) THPA->Isomers Acid/Heat (>180°C or H2SO4) Alcohol Alcohol (R-OH) Alcohol->MonoEster Ethers Dialkyl Ethers (R-O-R) Alcohol->Ethers Strong Acid Dehydration DiEster Target: Di-Ester (Dialkyl Tetrahydrophthalate) MonoEster->DiEster Esterification (Slow, Equilibrium) Requires -H2O MonoEster->Isomers Acid Catalysis Color Color Bodies (Oxidation/Polymers) DiEster->Color Oxidation/Trace Metals

Figure 1: Reaction pathway showing the conversion of THPA to Mono- and Di-esters, alongside critical side-reaction pathways (red dashed lines).

Troubleshooting Guides (Q&A Format)

Issue A: "My product has a high Yellow Index (Color Formation)."

Diagnosis: Thermal degradation or oxidative coupling, often exacerbated by sulfuric acid catalysts.

Potential CauseTechnical ExplanationCorrective Action
Catalyst Choice Strong Brønsted acids (e.g.,

, p-TSA) promote dehydration of alcohols to ethers and "charring" of organics.
Switch to Titanates. Tetraalkyl titanates (e.g., TIPT, TnBT) are Lewis acids that minimize side reactions and produce lighter esters [1].
Oxygen Exposure The double bond in THPA is susceptible to radical oxidation at high temps (

).
Inert Sparging. Maintain a strict

sparge (not just a blanket) to strip

and help remove water.
Temperature Exceeding

accelerates color body formation exponentially.
Limit T_max. Cap reaction temperature at

. Use vacuum to maintain reflux if necessary.
Issue B: "I cannot reduce the Acid Value (AV) below 1.0 mg KOH/g."

Diagnosis: The reaction is equilibrium-limited (water is not leaving) or the catalyst has deactivated.

Q: Why does the reaction stall? A: In the second stage (Mono-ester


 Di-ester), water is a byproduct. If water remains, hydrolysis competes with esterification.
  • Self-Validating Check: Calculate the theoretical water evolution. If you haven't collected

    
     of this volume in your Dean-Stark trap, the reaction cannot be chemically complete.
    

Q: I am removing water, but AV is still stable at 5-10. Why? A: If using Titanate catalysts, they hydrolyze and deactivate in the presence of high water concentrations.

  • Protocol Adjustment: Do not add Titanate catalyst at the start. Perform the ring-opening (THPA + Alcohol) first. Only add the catalyst once the mixture is clear and heated to

    
     to ensure low initial water content [3].
    
Issue C: "The product viscosity/refractive index is off (Isomerization)."

Diagnosis: Migration of the double bond from the


 position (cis-4-cyclohexene) to the conjugated 

or

positions.

Q: Is isomerization bad? A: It depends. Isomer mixtures are liquid and often preferred for epoxy curing agents.[1] However, for plasticizers, it represents a loss of structural control. Mechanism: Strong acids protonate the double bond, allowing a hydride shift to the thermodynamically more stable conjugated position. Solution: Avoid strong mineral acids. Use organometallic catalysts (Titanates or Tin) which are less active toward double-bond migration [2].

Optimized Experimental Protocol

Objective: Synthesis of Di-(2-ethylhexyl) Tetrahydrophthalate (DOTP analog) with minimal color and AV < 0.1.

Materials
  • THPA: 1.0 molar equivalent (Solid).

  • Alcohol (2-EH): 2.2 molar equivalents (10% excess to drive equilibrium).

  • Catalyst: Tetra-n-butyl titanate (TnBT), 0.05 wt% of total charge.

  • Azeotropic Agent: None (Use excess alcohol) or Xylene (5% vol).

Step-by-Step Workflow
  • Ring Opening (Non-Catalytic Phase):

    • Charge THPA and Alcohol into reactor with Dean-Stark trap and

      
       sparge.
      
    • Heat to 140°C . The solid THPA will dissolve.[2] This reaction (Anhydride + Alcohol

      
       Mono-ester) is fast and exothermic.
      
    • Checkpoint: Ensure solution is clear. No water should evolve yet.

  • Catalyst Addition:

    • Once at 150-160°C, inject the TnBT catalyst .

    • Reasoning: Adding catalyst now prevents its premature hydrolysis by the moisture often present in raw alcohols [3].

  • Esterification (Water Removal Phase):

    • Ramp temperature to 200-210°C .

    • Water will begin to evolve. Maintain vigorous reflux.

    • Control: Adjust vacuum (gradually down to 100 mbar) or

      
       flow to remove water while refluxing the alcohol.
      
  • Finishing:

    • Monitor Acid Value (AV). Target: AV < 0.1 mg KOH/g.

    • Once AV is reached, apply high vacuum (< 10 mbar) to strip excess alcohol.

    • Neutralization (Crucial for Titanates): Add a small amount of water (0.5 wt%) and sodium carbonate to hydrolyze and filter out the titanate residues. This prevents reversion and color formation during storage.

Decision Logic for Troubleshooting

Use this logic flow to diagnose failures in real-time.

Troubleshooting_Logic Start Problem Detected Check_AV Is Acid Value (AV) High? Start->Check_AV Check_Color Is Color > 50 APHA? Check_AV->Check_Color No Water_Trap Check Water Trap: Is Volume < Theoretical? Check_AV->Water_Trap Yes Cat_Check Catalyst Used: Sulfuric/p-TSA? Check_Color->Cat_Check Yes Temp_Check Check Temp: Is T < 180°C? Water_Trap->Temp_Check No (Trap full) Action_Water Increase N2 flow or Check Azeotrope Water_Trap->Action_Water Yes (Water stuck) Action_Temp Increase Temp to 200°C (Activation Energy needed) Temp_Check->Action_Temp Yes Atm_Check Atmosphere: Air Leak? Cat_Check->Atm_Check No Action_Cat Switch to Titanate (Lower side reactions) Cat_Check->Action_Cat Yes Action_Atm Verify N2 Sparge Check Seals Atm_Check->Action_Atm Yes

Figure 2: Decision tree for diagnosing high acid value and color formation during esterification.

References

  • Dorf Ketal. (n.d.). Tyzor® Organic Titanates and Zirconates: Selection Guide for Esterification. Retrieved from [Link] (General reference for Titanate mechanism vs. Acid catalysts).

  • Werpy, T., et al. (2004). Top Value Added Chemicals from Biomass: Volume 1. U.S. Department of Energy.
  • Wicks, Z. W., et al. (2007). Organic Coatings: Science and Technology. Wiley-Interscience. (Authoritative source on half-ester vs.
  • Google Patents. (1976). US3996249A: Isomerization process of tetrahydrophthalic anhydride.

Sources

Technical Support Center: Separation of Cis and Trans Isomers of Dimethyl 4-Cyclohexene-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the separation of dimethyl 4-cyclohexene-1,2-dicarboxylate isomers. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound, which is commonly synthesized via a Diels-Alder reaction. The stereospecific nature of this reaction primarily yields the cis isomer, but the presence of the trans isomer due to side reactions or isomerization necessitates robust separation and analytical methods.[1][2][3]

Due to their similar physicochemical properties, separating these geometric isomers can be a significant challenge.[4][5] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What is the best method to start with for separating the cis and trans isomers of this compound?

Choosing the optimal separation technique depends on your objective: analytical-scale quantification or preparative-scale isolation. The primary methods are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Column Chromatography.

The key to separating geometric isomers lies in exploiting subtle differences in their polarity and shape.[6] The cis isomer, with both ester groups on the same face of the ring, is generally more polar and has a different steric profile than the more linear trans isomer.

Below is a summary of recommended starting conditions for each technique.

Technique Stationary Phase Mobile Phase / Carrier Gas Typical Elution Order Best For
Column Chromatography Silica GelHexane/Ethyl Acetate gradienttrans isomer elutes firstPreparative-scale isolation
Gas Chromatography (GC) Mid-to-high polarity (e.g., containing cyanopropyl or phenyl groups)Helium or HydrogenDependent on column polarity and temperature programAnalytical quantification, purity assessment
High-Performance Liquid Chromatography (HPLC) Normal Phase (Silica) or Reverse Phase (C18, Phenyl-Hexyl)NP: Hexane/Isopropanol RP: Acetonitrile/WaterNP: trans first RP: cis firstAnalytical quantification, semi-preparative isolation
FAQ 2: My flash column chromatography is failing to resolve the isomers. They are co-eluting. What can I do?

This is a common issue. Inadequate separation on a silica gel column typically stems from an improperly optimized solvent system. Diastereomers, such as these cis/trans isomers, can often be separated on standard achiral columns, but the mobile phase selection is critical.[7][8]

Possible Causes & Troubleshooting Protocol:

  • Incorrect Solvent Polarity: The polarity of your mobile phase may be too high, causing both isomers to move too quickly up the column without sufficient interaction with the stationary phase.

    • Solution: Begin with a very non-polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity. Use Thin Layer Chromatography (TLC) to screen various solvent systems first to find one that shows baseline separation of the two spots.

  • Column Overloading: Loading too much sample onto the column will cause band broadening, leading to poor resolution.

    • Solution: Reduce the amount of crude mixture loaded. A general rule is to load no more than 1-5% of the silica gel mass.

  • Improper Column Packing: Channels or cracks in the silica bed will ruin separation efficiency.

    • Solution: Ensure the silica gel is packed as a uniform, homogenous slurry and is never allowed to run dry.

  • Stationary Phase Choice: While silica is the standard choice, its acidic nature can sometimes cause issues.

    • Solution: If optimizing the mobile phase on silica fails, consider trying a different stationary phase, such as neutral or basic alumina.

Below is a workflow to guide your troubleshooting process.

Caption: Troubleshooting workflow for column chromatography.

FAQ 3: How can I improve the resolution of my cis and trans peaks in Gas Chromatography (GC)?

Poor resolution in GC is a frequent problem when analyzing isomers with similar boiling points and polarities.[4][9] Optimization of the column and temperature program is crucial.

Troubleshooting Protocol:

  • Optimize the Temperature Program: If your peaks are not baseline separated, a slower temperature ramp (e.g., 2-5 °C/min) can significantly improve resolution.[4] A lower initial oven temperature can also enhance the separation of more volatile compounds.[9]

  • Select an Appropriate Column: While a standard non-polar column might provide some separation, a column with a different selectivity will likely perform better. Consider a mid-to-high polarity stationary phase. Phenyl- and cyanopropyl-based phases can offer different interactions (e.g., π-π interactions) that can resolve geometric isomers that co-elute on standard phases.[9]

  • Adjust Carrier Gas Flow Rate: Ensure your carrier gas (Helium or Hydrogen) flow rate is optimized for your column diameter to achieve maximum efficiency. Deviating from the optimal linear velocity will decrease resolution.

  • Check for System Issues: Peak tailing or fronting, which can obscure separation, may indicate issues with the injector liner (which may need cleaning or replacement) or column installation.[9]

FAQ 4: I have successfully separated my isomers. How can I definitively identify the cis and trans peaks?

Peak identification is critical. While chromatographic elution order can provide a strong hint, spectroscopic confirmation is required for unambiguous assignment.

Recommended Identification Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for distinguishing these isomers. Due to their different symmetries, the cis and trans isomers will produce distinct ¹H and ¹³C NMR spectra. Key differences are often observed in the chemical shifts of the methine protons (at C1 and C2) and the ester methyl groups.[10][11] The coupling constants between adjacent protons can also provide definitive stereochemical information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While the electron ionization (EI) mass spectra of cis and trans isomers are often identical, coupling MS with GC allows you to obtain a pure mass spectrum for each separated peak. This confirms that both peaks correspond to the correct molecular weight (198.22 g/mol ) and helps identify any impurities.[12][13]

  • Comparison to Literature or Standards: If a pure standard of one isomer is available, you can use it to confirm retention times under your specific chromatographic conditions. Published NMR data can also serve as a reliable reference for identification.[10][14]

The general workflow for selecting and validating a separation method is outlined below.

Caption: General workflow for separation and validation.

References
  • Application Notes and Protocols for the Separation of Geometric Isomers of Pheromones. Benchchem.
  • Chiral column chromatography. Wikipedia. [Link]

  • Technical Support Center: Interference of Geometric Isomers in Pheromone Activity. Benchchem.
  • Novel Separation Approach for Multiple Chiral Center Molecules. Sigma-Aldrich.
  • Separation of diastereomers. Chromatography Forum. [Link]

  • How can we separate diastereomers of larger organic moiety? ResearchGate. [Link]

  • 5.14: Diastereomers and Optical Resolution. Chemistry LibreTexts. [Link]

  • Dimethyl cis- and trans-1,2-Dimethylcyclohexane-1,2-dicarboxylate. ResearchGate. [Link]

  • HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. SIELC Technologies. [Link]

  • Synthesis and Analysis of 4-Cyclohexene-cis-1,2-dicarboxylic Anhydride: A Diels-Alder Reaction Investigation. StudyMoose. [Link]

  • GC/MS and ESI/MS identification of the new generation plasticizers - cis and trans isomers of some 1,2-cyclohexane dicarboxylic acid di(n- and isononyl) esters. ResearchGate. [Link]

  • Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction).
  • TROUBLESHOOTING GUIDE. Phenomenex. [Link]

  • Lab report #4: Diels-Alder Reaction. Google Docs.
  • Separation and purification of cis and trans isomers.
  • The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride. YouTube. [Link]

  • 4,5-DIMETHYL-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID, ANHYDRIDE - Optional[13C NMR]. SpectraBase. [Link]

  • 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis. Organic Syntheses Procedure. [Link]

  • Experiment #4.
  • Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. MTC USA. [Link]

  • 4-Cyclohexene-1,2-dicarboxylic acid, dimethyl ester. NIST WebBook. [Link]

  • Application Notes & Protocols: HPLC-Based Separation of Cis and Trans Chalcone Isomers. Benchchem.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Analysis of Cyclohexane by Gas Chromatography (Effective Carbon Number). ASTM International. [Link]

  • cyclohex-4-ene-1,2-dicarboxylic acid and (1R,2S)/(1S,2R).

Sources

Technical Support Center: Optimizing Catalyst Loading for the Hydrogenation of Dimethyl 4-Cyclohexene-1,2-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Answering your question, here is a technical support guide about the effect of catalyst loading on the conversion of dimethyl 4-cyclohexene-1,2-dicarboxylate.

Welcome to the Technical Support Center. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions regarding the catalytic hydrogenation of this compound. As Senior Application Scientists, our goal is to move beyond simple procedural steps and explain the fundamental principles governing your reaction's success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about catalyst loading in the hydrogenation of this compound, a standard reaction involving the saturation of a carbon-carbon double bond.[1]

Q1: What is the typical catalyst and loading range for this hydrogenation?

A1: The most common catalyst for this transformation is palladium on carbon (Pd/C), typically with 5% or 10% palladium by weight.[2] A general starting point for catalyst loading is between 5-10 mol% of the catalyst relative to the substrate, this compound.[3] However, the optimal loading is highly dependent on reaction scale, conditions (pressure, temperature), and desired reaction time. For laboratory-scale synthesis, a weight percentage of the catalyst to the substrate (e.g., 5-10 wt%) is also a common metric.[3]

Q2: How does increasing catalyst loading generally affect the reaction rate?

A2: Initially, increasing the catalyst loading leads to a proportional increase in the reaction rate.[2] This is because you are increasing the number of available catalytic active sites where hydrogen and the alkene can adsorb and react.[4] The reaction proceeds through a cycle of adsorption of reactants onto the catalyst surface, reaction, and desorption of the product.[4] More sites mean more simultaneous catalytic cycles, accelerating the overall conversion.

Q3: Is there a point where adding more catalyst stops being beneficial?

A3: Yes, absolutely. The relationship between catalyst loading and reaction rate is not infinitely linear. Eventually, the reaction rate will plateau, and adding more catalyst will yield diminishing or no improvement in conversion speed.[5][6] This plateau occurs when the reaction becomes limited by other factors, most commonly mass transfer.[7][8]

Q4: What is "mass transfer limitation" and how does it relate to catalyst loading?

A4: Mass transfer limitation occurs when the rate of reaction at the catalyst surface is faster than the rate at which reactants can diffuse from the bulk solution to the catalyst surface.[8][9] In a typical heterogeneous hydrogenation, hydrogen gas must first dissolve into the liquid solvent and then, along with the dissolved substrate, travel to the solid catalyst's active sites.[10] If you have a very high catalyst loading, the intrinsic reaction is so fast that the bottleneck becomes this diffusion process.[7][8] At this point, adding more catalyst won't help because the new sites will also be "starved" of reactants. Vigorous stirring is crucial to minimize the diffusion barrier between the bulk liquid and the catalyst surface.[11]

Part 2: In-Depth Troubleshooting Guide

This section provides structured guidance for specific experimental issues, focusing on the causal relationships between your observations and the underlying chemical principles.

Scenario 1: Low or No Conversion

Q: I've set up my reaction with Pd/C catalyst, but after several hours, I see very little conversion of my this compound. What should I investigate?

A: This is a common issue that can stem from several factors beyond just loading. Use the following workflow to diagnose the problem.

G Start Low Conversion Observed Check_Catalyst 1. Verify Catalyst Activity Start->Check_Catalyst Catalyst_Old Is catalyst old or improperly stored? Check_Catalyst->Catalyst_Old Check_Conditions 2. Assess Reaction Conditions H2_Supply Is H2 supply adequate and leak-free? Check_Conditions->H2_Supply Check_Purity 3. Examine Reagent Purity Poisoning Suspect catalyst poisoning? Check_Purity->Poisoning Check_Mass_Transfer 4. Evaluate Mass Transfer Stirring Is stirring vigorous enough? Check_Mass_Transfer->Stirring Catalyst_Fresh Action: Use a fresh batch of catalyst. Catalyst_Old->Catalyst_Fresh Yes Catalyst_Loading Is catalyst loading sufficient? Catalyst_Old->Catalyst_Loading No Catalyst_Loading->Check_Conditions Yes Increase_Loading Action: Increase catalyst loading incrementally (e.g., to 10-15 mol%). Catalyst_Loading->Increase_Loading No Fix_H2 Action: Check for leaks, use a fresh H2 balloon/source. H2_Supply->Fix_H2 No Temp_Pressure Are temperature and pressure optimal? H2_Supply->Temp_Pressure Yes Temp_Pressure->Check_Purity Yes Optimize_Conditions Action: Consult literature for optimal T & P for similar substrates. Temp_Pressure->Optimize_Conditions No Poisoning->Check_Mass_Transfer No Purify Action: Purify substrate/solvent. Check for sulfur or other known poisons. Poisoning->Purify Yes Increase_Stirring Action: Increase stirring rate. Stirring->Increase_Stirring No G cluster_0 Reaction Rate vs. Catalyst Loading A Low Loading B Optimal Loading A->B Reaction-Limited Regime (Rate ∝ Loading) C High Loading B->C Mass-Transfer-Limited Regime (Rate Plateaus) p1->p2 Reaction Rate p2->p3 Reaction Rate

Caption: Regimes of catalytic hydrogenation.

Detailed Explanation:

  • Reaction-Limited Regime: At low catalyst loadings, the rate is directly dependent on the amount of catalyst. Doubling the catalyst should roughly double the rate.

  • Mass-Transfer-Limited Regime: At high loadings, the catalyst has the potential to convert the substrate very quickly, but it can only react as fast as the substrate and hydrogen can reach its surface. [8]In this regime, the reaction rate becomes independent of the catalyst concentration. [5][6] Troubleshooting Steps:

  • Increase Agitation: The most effective way to combat external mass transfer limitations is to increase the stirring speed. [11]This reduces the thickness of the stagnant liquid layer around the catalyst particles, facilitating faster diffusion of reactants.

  • Check Solvent Viscosity: Highly viscous solvents can slow down diffusion. If possible, consider a less viscous solvent in which your substrate is soluble.

  • Improve Hydrogen Dispersion: Ensure the hydrogen gas is being efficiently dispersed into the liquid. For larger scale reactions, this may involve using specialized impellers or sparging tubes.

Scenario 3: Inconsistent Results and Poor Reproducibility

Q: I am running the same reaction under what I believe are identical conditions, but my conversion rates vary significantly between batches. What could be the cause?

A: Poor reproducibility often points to subtle variations in catalyst handling or reaction setup.

  • Catalyst Weighing and Transfer: Pd/C is often a fine powder and can be pyrophoric (ignite spontaneously in air), especially after use. It should be weighed quickly and handled carefully. Inconsistent amounts, even by a few milligrams on a small scale, can affect rates. Crucially, Pd/C should be handled under an inert atmosphere (like nitrogen or argon) as much as possible to prevent oxidation before it's introduced to the reaction vessel. [3]* Batch-to-Batch Catalyst Variation: Catalysts from different lots or suppliers can have variations in particle size, surface area, and metal dispersion, all of which affect activity. If you switch to a new bottle of catalyst, it's wise to run a small-scale test to benchmark its activity.

  • Thermal Deactivation (Sintering): If your reaction is run at elevated temperatures, prolonged exposure can cause the small palladium nanoparticles on the carbon support to agglomerate into larger particles. [11][12]This process, called sintering, reduces the active surface area and lowers the catalyst's effectiveness. [12]This can lead to a decline in conversion over time or in subsequent runs if the catalyst is reused.

Part 3: Experimental Protocols and Data

Standard Protocol for Hydrogenation of this compound

This protocol provides a baseline for a laboratory-scale reaction.

  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.98 g, 10 mmol).

  • Solvent Addition: Add a suitable solvent (e.g., 20 mL of methanol or ethyl acetate) to dissolve the substrate. [3]3. Inert Atmosphere: Seal the flask with a septum and flush with an inert gas (nitrogen or argon) for 5-10 minutes to remove oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst (e.g., 10 mol%, which would be approximately 106 mg for a 10 mmol scale).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen from a balloon. Repeat this evacuate-and-fill cycle 3-5 times to ensure a pure hydrogen atmosphere. [3]Leave the reaction stirring vigorously under a positive pressure of hydrogen.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under an inert atmosphere), filtering through a small plug of Celite to remove the catalyst, and analyzing by Gas Chromatography (GC) or TLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and flush the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent. The filtrate contains the desired product, dimethyl cyclohexane-1,2-dicarboxylate.

Data Presentation: Effect of Catalyst Loading on Conversion

The following table illustrates a typical dataset from an experiment investigating the effect of catalyst loading.

Catalyst Loading (mol%)Catalyst Mass (mg) for 10 mmol SubstrateTime to >99% Conversion (hours)Initial Reaction Rate (mmol/hour)
1%10.6> 240.4
5%53.262.0
10%106.434.1
15%159.62.84.3
20%212.82.74.4

Conditions: 10 mmol substrate, 20 mL Methanol, 1 atm H₂, 25°C, vigorous stirring.

Analysis: As shown in the table, the time to completion decreases significantly when moving from 1% to 10% loading. However, the benefit diminishes greatly above 10%, with 15% and 20% loadings providing almost no additional rate increase. This indicates that around 10-15% loading, the reaction is likely becoming mass-transfer limited under these specific conditions.

References

  • Endress+Hauser. (n.d.). Kinetics of a catalytic hydrogenation reaction. Retrieved from [Link]

  • Applied Catalysts. (2024, April 23). Challenges & Advantages of Heterogeneous Catalysis in Industrial Practice. Retrieved from [Link]

  • International Research Journal of Innovations in Engineering and Technology. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. Retrieved from [Link]

  • Bao, J., et al. (2021). Phenomena Affecting Catalytic Reactions at Solid–Liquid Interfaces. ACS Catalysis. Retrieved from [Link]

  • Figueiredo, R. T., & Marques, M. M. (n.d.). Kinetic modeling of hydrogenation reactions over metal- supported catalysts, recognizing the differences between the molecular s. CONICET. Retrieved from [Link]

  • Grau, J. M., et al. (2003). Kinetic and Transport Processes in the Heterogeneous Catalytic Hydrogenation of Polystyrene. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Hengne, A. M., et al. (2012). Mechanistic interpretation of selective catalytic hydrogenation and isomerization of alkenes and dienes by ligand deactivated Pd nanoparticles. National Institutes of Health. Retrieved from [Link]

  • Fuzek, J. F., & Smith, H. A. (1948). Kinetics of Heterogeneous Reactions with Special Reference to Catalytic Hydrogenation. Journal of the American Chemical Society. Retrieved from [Link]

  • International Research Journal of Innovations in Engineering and Technology. (2023, June 30). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. Retrieved from [Link]

  • Zhang, M., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. Retrieved from [Link]

  • Li, H., et al. (2023). Towards the insights into the deactivation behavior of acetylene hydrogenation catalyst. Elsevier. Retrieved from [Link]

  • Eigenberger, G., & Wippermann, K. (2001). Poisoning and deactivation of palladium catalysts. SciSpace. Retrieved from [Link]

  • Wikipedia. (n.d.). Heterogeneous catalysis. Retrieved from [Link]

  • The University of Manchester. (n.d.). Mass Transfer Effects on Catalytic Reactions. Retrieved from [Link]

  • HLG. (2024, July 12). Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Catalytic hydrogenation. Retrieved from [Link]

  • Reddit. (2023, February 17). Hydrogenation troubleshooting. Retrieved from [Link]

Sources

Validation & Comparative

Distinguishing dimethyl 4-cyclohexene-1,2-dicarboxylate from dimethyl terephthalate by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guides: Distinguishing Dimethyl 4-cyclohexene-1,2-dicarboxylate from Dimethyl Terephthalate by NMR

From an application science perspective, distinguishing between saturated/partially saturated cyclic monomers and their fully aromatic counterparts is a critical quality control step in polymer chemistry and drug development. Dimethyl terephthalate (DMT) is a rigid, aromatic diester ubiquitous in polyethylene terephthalate (PET) production. In contrast, this compound is a non-aromatic, partially saturated analog often generated via Diels-Alder cycloaddition.

This guide provides an objective, data-driven framework for differentiating these two molecules using Nuclear Magnetic Resonance (NMR) spectroscopy, built upon self-validating experimental protocols and fundamental magnetic resonance principles.

Structural & Mechanistic Causality Behind Chemical Shifts

To accurately interpret the NMR spectra, one must understand the causality behind the resonance frequencies. The critical structural divergence between these two diesters lies in the electronic nature of their six-membered rings [[1]]([Link]), .

  • Aromatic Ring Current (DMT): DMT possesses a fully conjugated aromatic benzene ring. When placed in the external magnetic field (

    
    ) of an NMR spectrometer, the delocalized 
    
    
    
    -electrons circulate freely, inducing a strong diamagnetic ring current. This secondary magnetic field severely deshields the attached aromatic protons, pushing their resonant frequency significantly downfield to approximately 8.09 ppm .
  • Localized

    
    -Bond Anisotropy (Cyclohexene Analog):  this compound features a non-aromatic hexameric ring containing a single, localized 
    
    
    
    -bond. While this double bond exhibits magnetic anisotropy that deshields the vinylic protons, it lacks the global ring current of an aromatic system. Consequently, these alkene protons resonate further upfield at ~5.7 ppm. Furthermore, the loss of planarity in the cyclohexene ring introduces distinct aliphatic methine and methylene proton environments that are entirely absent in the highly symmetric DMT molecule.

Quantitative Data Comparison

The following tables summarize the expected chemical shifts for both molecules. The stark contrast in proton environments makes


 NMR the most efficient diagnostic tool.

Table 1:


 NMR Spectral Data Comparison (in 

)
Proton EnvironmentDimethyl Terephthalate (DMT)This compound
Aromatic (CH) 8.09 ppm (s, 4H)N/A
Alkene (CH=CH) N/A~5.70 ppm (m, 2H)
Methoxy (-OCH

)
3.94 ppm (s, 6H)~3.70 ppm (s, 6H)
Methine (CH) N/A~3.00 ppm (m, 2H)
Methylene (CH

)
N/A~2.30 - 2.60 ppm (m, 4H)

Table 2:


 NMR Spectral Data Comparison (in 

)
Carbon EnvironmentDimethyl Terephthalate (DMT)This compound
Carbonyl (C=O) ~166.0 ppm~174.0 ppm
Aromatic (C

)
~133.9 ppmN/A
Aromatic (CH) ~129.5 ppmN/A
Alkene (CH=CH) N/A~125.0 ppm
Methoxy (-OCH

)
~52.4 ppm~52.0 ppm
Aliphatic (CH) N/A~40.0 ppm
Aliphatic (CH

)
N/A~25.5 ppm

Self-Validating Experimental Protocol

To ensure analytical trustworthiness, the following workflow relies on Quantitative Integration Analysis . By utilizing the methoxy group as an internal calibration standard, the protocol structurally validates itself against the theoretical proton count of the molecule.

Step 1: Sample Preparation

  • Action: Dissolve 10–15 mg of the unknown diester in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v tetramethylsilane (TMS).
    
  • Causality:

    
     is selected because both monomers exhibit high solubility in it, and its residual solvent peak (7.26 ppm) does not interfere with the critical diagnostic regions (5.7 ppm for alkene, 8.1 ppm for aromatic) .
    

Step 2: NMR Acquisition

  • Action: Acquire the

    
     NMR spectrum using a standard 1D pulse sequence (e.g., zg30). Set the relaxation delay (
    
    
    
    ) to
    
    
    seconds.
  • Causality: A

    
     delay of at least 
    
    
    
    (longitudinal relaxation time) ensures complete recovery of equilibrium magnetization. Without this, the integration values will be artificially skewed, destroying the self-validating nature of the test.

Step 3: Spectral Processing & Self-Validation

  • Action: Phase and baseline-correct the spectrum. Identify the prominent methoxy singlet near 3.7–3.9 ppm and calibrate its integration strictly to 6.00 (representing the 6 protons of the two

    
     groups).
    
  • Validation Logic:

    • If DMT: The spectrum must show only one other peak (a singlet at ~8.09 ppm) which must integrate to exactly 4.00 (Total = 10H) [[2]]([Link]).

    • If Cyclohexene Analog: The spectrum must show three distinct upfield multiplets. The alkene peak (~5.7 ppm) must integrate to 2.00 , the methine peak (~3.0 ppm) to 2.00 , and the methylene peak (~2.4 ppm) to 4.00 (Total = 14H).

    • Note: Any fractional deviation >5% immediately flags the presence of impurities or an insufficient

      
       delay.
      

Workflow Visualization

NMR_Workflow Start Unknown Diester Sample Prep Sample Preparation (CDCl3 + 0.03% TMS) Start->Prep Acq 1H NMR Acquisition (D1 ≥ 5×T1 for Quantitation) Prep->Acq Analyze Spectral Processing Normalize Methoxy Peak (6H) Acq->Analyze Decision Downfield Peak Shift & Integration? Analyze->Decision DMT Dimethyl Terephthalate δ ~8.09 ppm (Singlet, 4H) Decision->DMT >8.0 ppm (4H) Cyclo Dimethyl 4-cyclohexene- 1,2-dicarboxylate δ ~5.7 ppm (Multiplet, 2H) Decision->Cyclo <6.0 ppm (2H)

Logical workflow for distinguishing DMT and its cyclohexene analog via 1H NMR integration.

References

  • National Center for Biotechnology Information. "Dimethyl terephthalate | C10H10O4 | CID 8441 - PubChem." PubChem,[Link]

  • National Center for Biotechnology Information. "4-Cyclohexene-1,2-dicarboxylic acid, 1,2-dimethyl ester | C10H14O4 | CID 24124 - PubChem." PubChem,[Link]

  • Bureau International des Poids et Mesures (BIPM). "Internal Standard Reference Data for qNMR: Dimethyl Terephthalate[ISRD-04]." BIPM, 2019,[Link]

Sources

A Comparative Guide to the Reactivity of Dimethyl 4-Cyclohexene-1,2-dicarboxylate and Phthalate Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical synthesis and material science, diesters play a pivotal role as precursors, intermediates, and functional molecules. Among these, dimethyl 4-cyclohexene-1,2-dicarboxylate, an alicyclic diester, and phthalate esters, a class of aromatic diesters, are frequently encountered. Understanding their comparative reactivity is crucial for researchers in organic synthesis, polymer chemistry, and drug development, as it dictates reaction conditions, product yields, and the stability of resulting materials. This guide provides an in-depth comparison of the reactivity of these two classes of esters, supported by theoretical principles and detailed experimental protocols to enable researchers to conduct their own comparative studies.

Structural and Electronic Profiles: The Foundation of Reactivity

The reactivity of an ester is fundamentally governed by the electronic and steric environment of the carbonyl group. The key structural difference between this compound and a simple phthalate ester like dimethyl phthalate lies in the nature of the hydrocarbon ring to which the ester functionalities are attached.

  • This compound possesses two ester groups attached to a non-aromatic, partially unsaturated six-membered ring. The sp3-hybridized carbons of the cyclohexene ring are electron-donating compared to the sp2-hybridized carbons of a benzene ring.

  • Phthalate esters , such as dimethyl phthalate, feature two adjacent ester groups on a flat, aromatic benzene ring. The electron-withdrawing nature of the aromatic ring and the potential for resonance delocalization influence the reactivity of the ester groups.

This fundamental difference in the electronic nature of the ring system has a direct impact on the electrophilicity of the carbonyl carbon in the ester groups.

Comparative Reactivity in Key Transformations

We will now explore the expected differences in reactivity in two common and important reactions for esters: hydrolysis and catalytic hydrogenation.

Base-Catalyzed Hydrolysis: A Tale of Two Rings

Base-catalyzed hydrolysis, or saponification, is a nucleophilic acyl substitution reaction where a hydroxide ion attacks the electrophilic carbonyl carbon. The rate of this reaction is highly sensitive to the electronic and steric environment of the ester.

Theoretical Considerations:

  • Electronic Effects: The benzene ring in phthalate esters is electron-withdrawing, which tends to increase the partial positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack. In contrast, the alkyl framework of the cyclohexene ring in this compound is electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbons. This suggests that, electronically, phthalate esters might be more reactive towards hydrolysis.[1][2]

  • Steric Hindrance: Steric effects arise from the spatial arrangement of atoms that can hinder the approach of a nucleophile to the reaction center.[3] In the case of cis-dimethyl 4-cyclohexene-1,2-dicarboxylate, the two ester groups are on the same face of the flexible cyclohexene ring, which can lead to some steric crowding. Phthalate esters, being planar, may offer more accessible sites for nucleophilic attack, although the proximity of the two ester groups can also lead to steric interactions.

Expected Outcome:

Based on a balance of these effects, it is anticipated that the hydrolysis of phthalate esters would proceed at a slightly faster rate than that of this compound under identical conditions, primarily due to the electronic influence of the aromatic ring.

Table 1: Predicted Relative Reactivity in Base-Catalyzed Hydrolysis

FeatureThis compoundDimethyl PhthalatePredicted Relative Rate
Electronic Effect of Ring Electron-donating (alicyclic)Electron-withdrawing (aromatic)Phthalate > Cyclohexene dicarboxylate
Steric Hindrance Moderate (flexible ring, cis conformation)Moderate (planar, adjacent groups)Comparable
Overall Predicted Reactivity LowerHigherPhthalate > Cyclohexene dicarboxylate
Catalytic Hydrogenation: Saturating the Unsaturated

Catalytic hydrogenation is a reduction reaction that, in this context, can target two different functionalities: the carbon-carbon double bond in the cyclohexene ring and the aromatic ring of the phthalate ester.

Theoretical Considerations:

  • Hydrogenation of the C=C Double Bond: The double bond in this compound is readily accessible for catalytic hydrogenation under mild conditions (e.g., using catalysts like Palladium on carbon, Pd/C). This reaction is typically fast and proceeds at low temperatures and pressures.

  • Hydrogenation of the Aromatic Ring: The hydrogenation of the benzene ring in phthalate esters is a more challenging transformation. The aromatic system is stabilized by resonance, requiring more forcing conditions (higher temperatures, higher pressures, and often more active catalysts like Rhodium or Ruthenium) to achieve complete saturation to a cyclohexane ring.[4]

Expected Outcome:

The hydrogenation of the double bond in this compound will occur under significantly milder conditions and at a much faster rate than the hydrogenation of the aromatic ring in phthalate esters.

Table 2: Predicted Relative Reactivity in Catalytic Hydrogenation

FeatureThis compoundDimethyl PhthalatePredicted Relative Rate
Site of Hydrogenation C=C double bondAromatic ringC=C >> Aromatic ring
Reaction Conditions Mild (low temperature and pressure)Forcing (high temperature and pressure)Cyclohexene dicarboxylate > Phthalate
Catalyst Pd/C, PtO2Rh/C, Ru/C-
Overall Predicted Reactivity HigherLowerCyclohexene dicarboxylate > Phthalate

Experimental Protocols for Comparative Analysis

To empirically validate these theoretical predictions, the following detailed experimental protocols are provided. These protocols are designed to be conducted in parallel for a direct and meaningful comparison.

Protocol for Comparative Base-Catalyzed Hydrolysis

This protocol outlines a method for comparing the rates of hydrolysis of this compound and dimethyl phthalate using ¹H NMR spectroscopy to monitor the reaction progress.[5][6][7][8]

Materials:

  • This compound

  • Dimethyl phthalate

  • Deuterated methanol (CD₃OD)

  • Sodium hydroxide (NaOH) solution (0.1 M in D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a 0.05 M stock solution of this compound in CD₃OD.

    • Prepare a 0.05 M stock solution of dimethyl phthalate in CD₃OD.

  • Reaction Initiation:

    • In an NMR tube, combine 0.5 mL of the this compound stock solution with 0.5 mL of the 0.1 M NaOH solution in D₂O.

    • In a separate NMR tube, combine 0.5 mL of the dimethyl phthalate stock solution with 0.5 mL of the 0.1 M NaOH solution in D₂O.

    • Start a timer immediately after the addition of the NaOH solution.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of each sample at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).

    • Monitor the disappearance of the methyl ester proton signals (singlets around 3.7 ppm) and the appearance of the methanol proton signal (a new singlet).

  • Data Analysis:

    • Integrate the signals corresponding to the methyl ester protons of the starting material and the methyl protons of the methanol product.

    • Calculate the concentration of the remaining ester at each time point.

    • Plot the natural logarithm of the ester concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k).

    • Compare the rate constants obtained for the two esters.

Workflow for Comparative Hydrolysis

G cluster_prep Sample Preparation cluster_reaction Reaction Initiation cluster_analysis Analysis prep1 Prepare 0.05 M stock solution of This compound in CD3OD react1 Mix Cyclohexene Diester solution with 0.1 M NaOH in D2O in NMR tube prep1->react1 prep2 Prepare 0.05 M stock solution of Dimethyl Phthalate in CD3OD react2 Mix Phthalate Diester solution with 0.1 M NaOH in D2O in NMR tube prep2->react2 nmr Acquire 1H NMR spectra at time intervals react1->nmr react2->nmr integrate Integrate ester and methanol signals nmr->integrate plot Plot ln[Ester] vs. time integrate->plot compare Compare rate constants (k) plot->compare

Caption: Workflow for comparative hydrolysis experiment.

Protocol for Comparative Catalytic Hydrogenation

This protocol describes a method for comparing the hydrogenation of this compound and dimethyl phthalate, with analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[9][10][11][12]

Materials:

  • This compound

  • Dimethyl phthalate

  • Ethanol (anhydrous)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (high purity)

  • Parr hydrogenation apparatus or similar

  • GC-MS instrument

Procedure:

Part A: Hydrogenation of this compound

  • Reaction Setup:

    • In a pressure vessel, dissolve 1.0 g of this compound in 50 mL of ethanol.

    • Carefully add 100 mg of 10% Pd/C catalyst.

  • Hydrogenation:

    • Seal the vessel and connect it to the hydrogenation apparatus.

    • Purge the system with hydrogen gas three times.

    • Pressurize the vessel to 50 psi with hydrogen.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing by GC-MS.

  • Work-up and Analysis:

    • Once the reaction is complete (as indicated by GC-MS), carefully vent the hydrogen pressure.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Analyze the filtrate by GC-MS to confirm the formation of dimethyl cyclohexane-1,2-dicarboxylate.

Part B: Hydrogenation of Dimethyl Phthalate

  • Reaction Setup:

    • Follow the same procedure as in Part A, using 1.0 g of dimethyl phthalate.

  • Hydrogenation:

    • Initially, use the same mild conditions as in Part A (50 psi H₂, room temperature). Monitor for any reaction.

    • If no reaction is observed, gradually increase the temperature (e.g., to 80 °C) and pressure (e.g., to 500 psi). (Caution: Use appropriate high-pressure equipment and safety precautions).

    • Monitor the reaction progress by GC-MS.

  • Work-up and Analysis:

    • Follow the same work-up and analysis procedure as in Part A.

Workflow for Comparative Hydrogenation

G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_analysis Analysis setup1 Dissolve Diester in Ethanol setup2 Add Pd/C catalyst setup1->setup2 purge Purge with H2 setup2->purge pressurize Pressurize with H2 purge->pressurize stir Stir at specified Temp & Pressure pressurize->stir monitor Monitor by GC-MS stir->monitor filter Filter catalyst monitor->filter Reaction complete gcms Analyze filtrate by GC-MS filter->gcms compare Compare reaction conditions and products gcms->compare

Caption: Workflow for comparative hydrogenation experiment.

Conclusion

The comparative reactivity of this compound and phthalate esters is a nuanced interplay of electronic and steric factors. Theoretical considerations suggest that phthalate esters are more susceptible to base-catalyzed hydrolysis due to the electron-withdrawing nature of the aromatic ring. Conversely, the non-aromatic double bond in this compound is significantly more reactive towards catalytic hydrogenation than the stabilized aromatic ring of phthalates.

The provided experimental protocols offer a robust framework for researchers to quantify these reactivity differences in a laboratory setting. A thorough understanding of these principles is essential for optimizing reaction conditions, predicting product outcomes, and designing novel molecules with desired stability and reactivity profiles in the fields of chemical synthesis, materials science, and drug development.

References

  • H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology. [Link]

  • 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. PubMed. [Link]

  • Hydrogenation Reactions during Pyrolysis-Gas Chromatography/Mass Spectrometry Analysis of Polymer Samples Using Hydrogen Carrier. Frontier-Lab. [Link]

  • Hydrogenation Reactions during Pyrolysis-Gas Chromatography/Mass Spectrometry Analysis of Polymer Samples Using Hydrogen Carrier Gas. ACS Publications. [Link]

  • Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. ResearchGate. [Link]

  • Applying Hydrogen Carrier Gas to Real-World GC/MS Analyses. Agilent. [Link]

  • Hydrogenation Reactions during Pyrolysis-Gas Chromatography/Mass Spectrometry Analysis of Polymer Samples Using Hydrogen Carrier Gas. ResearchGate. [Link]

  • Headspace GC-MS with hydrogen hampered by hydrogenation. Wiley Analytical Science. [Link]

  • ¹H NMR resonance frequency and intensity changes as a function of the... ResearchGate. [Link]

  • MONITORING THE RATE OF HYDROLYSIS OF AMINOPHOSPHONIC ACID ESTERS BY UV-VIS AND NMR-SPECTROSCOPY. Taylor & Francis Online. [Link]

  • Theoretical study of aliphatic and aromatic esters hydrolysis. ResearchGate. [Link]

  • Chemical Reactivity and the Influence of Initiators on the Epoxidized Vegetable Oil/Dicarboxylic Acid System. ACS Publications. [Link]

  • Difference Between Electronic and Steric Effects. Pediaa.Com. [Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]

  • Catalytic Hydrogenation of Cyclohexene. ScienceDirect. [Link]

  • Steric and Stereoelectronic Effects in Organic Chemistry. ResearchGate. [Link]

  • Kinetics of Hydrogenation of Cyclohexene and 1-hexene on Ni/c Catalyst. Kinetics and Catalysis. [Link]

  • Hydrolysis of Simple Aromatic Esters and Carbonates. ACS Publications. [Link]

  • Catalytic Ring Hydrogenation of Phthalate Plasticizers. ResearchGate. [Link]

  • Steric effects. Wikipedia. [Link]

  • Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv. [Link]

  • Experimental and Computational Kinetics Study of the Liquid-phase Hydrogenation of C=C and C=O Bonds. ResearchGate. [Link]

  • Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. PubMed. [Link]

  • Catalytic revalorization of plastic waste phthalate plasticizers into simple aromatics and alkenes. Frontiers. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • cyclohex-4-ene-1,2-dicarboxylic acid and (1R,2S)/(1S,2R). osti.gov. [Link]

  • Comparative analysis of diisononyl phthalate and di(isononyl)cyclohexane-1,2 dicarboxylate plasticizers in regulation of lipid metabolism in 3T3-L1 cells. PubMed. [Link]

Sources

Advanced HPLC Method Development for Dimethyl 4-Cyclohexene-1,2-Dicarboxylate Purity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Dimethyl 4-cyclohexene-1,2-dicarboxylate is a critical intermediate in polymer chemistry and organic synthesis, typically generated via the Diels-Alder cycloaddition of butadiene and dimethyl maleate or dimethyl fumarate. For researchers and drug development professionals, accurately quantifying the purity of this compound is an analytical challenge. The target analyte is structurally similar to its unreacted starting materials, as well as downstream byproducts like dimethyl cyclohexane-1,2-dicarboxylate (a fully saturated analog) and dimethyl phthalate (an aromatized byproduct).

This guide objectively compares traditional reverse-phase high-performance liquid chromatography (RP-HPLC) approaches against an optimized orthogonal method, providing the mechanistic rationale and experimental data required to build a self-validating analytical protocol.

Part 1: Mechanistic Rationale for Column and Mobile Phase Selection

Method development is not a trial-and-error exercise; it requires a fundamental understanding of the analyte's physicochemical properties. This compound features two ester carbonyls and an isolated double bond. Because these functional groups are weak chromophores, low-wavelength UV detection (e.g., 210 nm) is mandatory, which in turn restricts our choice of mobile phase additives to highly UV-transparent compounds [1].

The Pitfall of Standard C18 Columns

A standard C18 (Octadecylsilane) column relies almost entirely on dispersive, hydrophobic interactions. When attempting to separate the unsaturated target (cyclohexene ring) from its saturated byproduct (cyclohexane ring), a C18 column struggles. The hydrophobic difference between the two molecules is minimal (a difference of only two hydrogen atoms), leading to severe co-elution.

The Phenyl-Hexyl Advantage

To resolve this critical pair, we must exploit the unique electronic structure of the target. A Phenyl-Hexyl stationary phase introduces shape selectivity and


 interactions [2]. The electron-rich phenyl ring of the stationary phase interacts with the isolated double bond of the cyclohexene ring, while the fully saturated cyclohexane analog can only interact via weaker dispersive forces. Furthermore, the highly aromatic dimethyl phthalate impurity is strongly retained, pulling it far away from the target analyte.
Mobile Phase Masking Effects: Methanol vs. Acetonitrile

The choice of organic modifier is just as critical as the column. Acetonitrile (ACN) contains a triple bond and is a


-active solvent. If ACN is used with a Phenyl-Hexyl column, the solvent molecules will compete for the 

-electrons on the stationary phase, effectively masking the column's unique selectivity. Therefore, Methanol (MeOH)—a

-neutral solvent—must be used to preserve the

interactions necessary to resolve the target from its saturated impurity [2].

Part 2: Comparative Performance Data

To objectively demonstrate the superiority of the optimized method, we compared three different chromatographic setups. The data below summarizes the retention times and resolution (


) of the target analyte and its common synthetic impurities.
Analyte / ImpurityMethod A (C18 / ACN)Method B (C18 / MeOH)Method C (Phenyl-Hexyl / MeOH)
Dimethyl maleate (Starting Material)4.2 min4.5 min5.1 min
Dimethyl fumarate (Starting Material)4.8 min5.2 min6.0 min
This compound (Target) 8.5 min 9.1 min 10.5 min
Dimethyl cyclohexane-1,2-dicarboxylate (Saturated Byproduct)8.7 min (

= 0.8)
9.3 min (

= 0.9)
12.2 min (

= 3.8)
Dimethyl phthalate (Aromatized Byproduct)9.0 min9.8 min15.6 min

Conclusion from Data: Methods A and B fail to achieve baseline resolution (


 < 1.5) for the critical pair (target vs. saturated byproduct). Method C, utilizing the Phenyl-Hexyl column with a Methanol gradient, achieves an exceptional resolution of 3.8, proving its superiority for this specific purity assay.

Part 3: Experimental Protocol (A Self-Validating System)

A robust analytical method must validate its own performance during every sequence. The following step-by-step protocol integrates a System Suitability Test (SST) as a strict gating mechanism, ensuring compliance with international regulatory standards [3].

Step 1: Solution Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Methanol and Milli-Q Water.

  • Assay Standard: Dissolve the this compound reference standard in diluent to a final concentration of 1.0 mg/mL.

  • Resolution Mixture (SST): Spike the Assay Standard with 0.5% (w/w) of dimethyl cyclohexane-1,2-dicarboxylate and dimethyl phthalate.

Step 2: Chromatographic Conditions (Method C)
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: Water containing 0.1% Formic Acid (v/v).

  • Mobile Phase B: 100% HPLC-grade Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 12.0 min: 40%

      
       80% B (Linear Ramp)
      
    • 12.0 - 15.0 min: 80% B (Hold)

    • 15.0 - 15.1 min: 80%

      
       40% B
      
    • 15.1 - 20.0 min: 40% B (Re-equilibration)

Step 3: System Suitability Evaluation

Before analyzing unknown samples, inject the Resolution Mixture and verify the following parameters:

  • Resolution (

    
    ):  Must be 
    
    
    
    2.0 between this compound and dimethyl cyclohexane-1,2-dicarboxylate.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    1.5 for the target analyte peak.
  • Precision: Inject the Assay Standard five consecutive times. The Relative Standard Deviation (RSD) of the peak areas must be

    
     2.0%.
    If any of these criteria fail, the system is deemed unsuitable, and the mobile phase/column must be investigated.
    

Part 4: Method Development Workflow Visualization

HPLC_Workflow N1 Analyte Profiling This compound N2 Column Screening C18 vs. Phenyl-Hexyl N1->N2 N3 Mobile Phase Selection MeOH vs. ACN N2->N3 Select Phenyl-Hexyl (π-π interactions) N4 System Suitability Testing Rs > 2.0, Tf < 1.5 N3->N4 Select MeOH/H2O (Preserve π selectivity) N5 Method Validated ICH Q2(R1) Compliant N4->N5 Pass Criteria N6 Re-optimize Gradient/Temp N4->N6 Fail Criteria N6->N3 Feedback Loop

Fig 1: Logical workflow for HPLC method development and system suitability validation.

References
  • Title: HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution Source: Carbohydrate Polymers URL: [Link]

  • Title: Introduction to Modern Liquid Chromatography (3rd ed.) Source: John Wiley & Sons URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: FDA Guidance for Industry URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyl 4-cyclohexene-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl 4-cyclohexene-1,2-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.